molecular formula C10H12ClNO2 B11954191 ethyl N-(5-chloro-2-methylphenyl)carbamate CAS No. 35442-34-3

ethyl N-(5-chloro-2-methylphenyl)carbamate

Cat. No.: B11954191
CAS No.: 35442-34-3
M. Wt: 213.66 g/mol
InChI Key: FKJCSEQGMDKMPL-UHFFFAOYSA-N
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Description

Ethyl N-(5-chloro-2-methylphenyl)carbamate is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
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Properties

CAS No.

35442-34-3

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl N-(5-chloro-2-methylphenyl)carbamate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)12-9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

FKJCSEQGMDKMPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=C1)Cl)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of Ethyl N-(5-chloro-2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Data Gap

This document provides a comprehensive technical guide on the anticipated mechanism of action of ethyl N-(5-chloro-2-methylphenyl)carbamate. It is critical to inform the reader that, at the time of this writing, detailed experimental data specifically for this molecule is not extensively available in the public domain.[1][2][3] Therefore, this guide has been meticulously constructed by synthesizing the well-established principles of carbamate toxicology and pharmacology, drawing parallels from structurally related and extensively studied carbamate compounds.[4][5][6][7][8] The insights and protocols presented herein are based on established scientific literature for the broader class of carbamate insecticides and therapeutic agents, providing a robust framework for initiating research on ethyl N-(5-chloro-2-methylphenyl)carbamate.

Executive Summary: A Predictive Overview

Ethyl N-(5-chloro-2-methylphenyl)carbamate belongs to the carbamate class of compounds, which are structurally derived from carbamic acid.[5] Based on the extensive body of research on this chemical family, the primary mechanism of action is predicted to be the inhibition of the enzyme acetylcholinesterase (AChE).[4][7][8] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine.[9] Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[5][10] This guide will delve into the intricacies of this mechanism, explore the probable metabolic fate of the compound, and provide detailed experimental protocols to validate these hypotheses.

The Core Mechanism: Reversible Inhibition of Acetylcholinesterase

The central tenet of carbamate bioactivity lies in their interaction with acetylcholinesterase. Unlike organophosphates, which cause irreversible phosphorylation of the enzyme, carbamates induce a reversible carbamylation of the serine hydroxyl group at the active site of AChE.[5][9]

The Chemistry of Inhibition

The carbamate moiety of ethyl N-(5-chloro-2-methylphenyl)carbamate acts as a substrate mimic for acetylcholine. The electrophilic carbonyl carbon of the carbamate is attacked by the nucleophilic serine residue in the AChE active site, leading to the formation of a carbamylated enzyme intermediate and the release of the ethyl alcohol and 5-chloro-2-methylphenol moieties. This carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the normal catalytic cycle with acetylcholine.[9] This prolonged inactivation of AChE is the root cause of the toxic effects.

AChE_Inhibition

Reversibility: A Key Distinction

The carbamylated AChE, while slow to hydrolyze, will eventually be regenerated to its active form. This process of decarbamylation is significantly faster than the dephosphorylation that occurs with organophosphate inhibitors.[9] The rate of this spontaneous reactivation is a critical factor in the overall toxicity and duration of symptoms, with carbamate poisoning generally being less persistent than organophosphate poisoning.[11]

Predicted Metabolic Fate: A Journey of Biotransformation

Xenobiotics like ethyl N-(5-chloro-2-methylphenyl)carbamate undergo extensive metabolism in biological systems, primarily in the liver, to facilitate their detoxification and excretion.[12] The metabolic pathways for this compound are predicted to involve Phase I and Phase II reactions.

Phase I Metabolism: Functionalization

Phase I reactions introduce or expose functional groups on the parent molecule, typically making it more polar. For ethyl N-(5-chloro-2-methylphenyl)carbamate, the following Phase I transformations are plausible:

  • Ester Hydrolysis: The ester linkage of the carbamate is a primary target for hydrolysis by carboxylesterases, leading to the formation of ethyl alcohol, carbon dioxide, and 5-chloro-2-methylaniline.[13]

  • Oxidative Metabolism: The cytochrome P450 (CYP) enzyme system is expected to play a significant role.[12] Potential sites of oxidation include the methyl group on the phenyl ring (hydroxylation) and the aromatic ring itself (arene oxide formation).

PhaseI_Metabolism Parent {Ethyl N-(5-chloro-2-methylphenyl)carbamate} Hydrolysis {Hydrolysis (Carboxylesterases)}|{Products: 5-chloro-2-methylaniline + Ethyl Alcohol + CO2} Parent->Hydrolysis Oxidation {Oxidation (CYP450)}|{Products: Hydroxylated Metabolites} Parent->Oxidation

Phase II Metabolism: Conjugation

The metabolites generated in Phase I, now possessing functional groups like hydroxyl or amine moieties, are substrates for Phase II conjugation reactions. These reactions further increase water solubility, facilitating excretion.

  • Glucuronidation and Sulfation: The hydroxylated metabolites are likely to be conjugated with glucuronic acid (via UDP-glucuronosyltransferases) or sulfate (via sulfotransferases).

  • Glutathione Conjugation: The aromatic ring or its epoxide metabolites could potentially be conjugated with glutathione (GSH) via glutathione S-transferases (GSTs), a key detoxification pathway.[14]

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of ethyl N-(5-chloro-2-methylphenyl)carbamate, a series of well-established in vitro and in vivo assays can be employed.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and its inhibition.[15]

Principle: Acetylthiocholine is used as a substrate for AChE. Its hydrolysis produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

    • AChE solution (e.g., from electric eel, diluted in phosphate buffer)

    • Test compound stock solution (in DMSO) and serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of phosphate buffer.

    • Add 25 µL of the test compound dilution or vehicle control (DMSO).

    • Add 25 µL of AChE solution and incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation:

CompoundIC50 (µM)
Ethyl N-(5-chloro-2-methylphenyl)carbamateTo be determined
Positive Control (e.g., Carbaryl)Known value
In Vitro Metabolism Studies Using Liver Microsomes

This assay helps to identify the metabolic pathways and the stability of the compound.

Principle: Liver microsomes contain a high concentration of CYP450 enzymes. Incubating the test compound with liver microsomes in the presence of necessary cofactors (NADPH) will simulate Phase I metabolism. The disappearance of the parent compound and the appearance of metabolites can be monitored over time.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 7.4)

    • Liver microsomes (e.g., human, rat)

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

    • Test compound stock solution (in DMSO)

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the test compound.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and identify metabolites.[16]

Data Presentation:

Time (min)Parent Compound Remaining (%)
0100
5To be determined
15To be determined
30To be determined
60To be determined

Experimental_Workflow AChE_Assay AChE_Assay Animal_Model Animal_Model AChE_Assay->Animal_Model Informs Metabolism_Study Metabolism_Study Metabolism_Study->Animal_Model Informs

Concluding Remarks and Future Directions

The mechanism of action of ethyl N-(5-chloro-2-methylphenyl)carbamate is strongly predicted to be the reversible inhibition of acetylcholinesterase, a hallmark of the carbamate class of compounds. Its metabolic fate is likely to involve hydrolysis and oxidation followed by conjugation reactions. The experimental protocols outlined in this guide provide a clear and robust pathway for the empirical validation of these hypotheses. Future research should focus on conducting these in vitro studies, followed by in vivo pharmacokinetic and pharmacodynamic assessments in relevant animal models to fully characterize the biological activity and safety profile of this compound. Such a systematic approach will be instrumental for any drug development or risk assessment endeavors involving ethyl N-(5-chloro-2-methylphenyl)carbamate.

References

  • Pesticide Chemistry Carbamates. (n.d.).
  • Bird, S. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wikipedia contributors. (2024). Carbamate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Retrieved from [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Retrieved from [Link]

  • Navarro, S., & Pérez, G. (2001). Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review.
  • Zweig, G., & Sherma, J. (1972). Analysis for Carbamate Insecticides and Metabolites.
  • U.S. Geological Survey. (1990). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link]

  • Clayton, T. A., & Lindon, J. C. (2011). XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER. Pharmacology & Therapeutics, 129(2), 169–179.
  • National Research Council (US) Committee on Toxicology. (1986). Acetylcholinesterase Inhibitors: Case Study of Mixtures of Contaminants with Similar Biologic Effects. In Drinking Water and Health, Volume 6. National Academies Press (US). Retrieved from [Link]

  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2519.
  • Yu, Q. S., et al. (1988). Carbamate analogues of (-)-physostigmine: in vitro inhibition of acetyl- and butyrylcholinesterase. FEBS Letters, 234(1), 127-130.
  • Mol-Instincts. (2025). ethyl 5-chloro-2-methylphenylcarbamate. Retrieved from [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (2023). XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER.
  • Sviben, M., et al. (2022). Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Molecules, 27(19), 6594.
  • Saxena, A., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4283–4293.
  • Saxena, A., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4283–4293.
  • Hartman, W. W., & Brethen, M. R. (1931).
  • Johnson, D. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida IFAS Extension.
  • U.S. Environmental Protection Agency. (n.d.). ETHYL N-[4-(AMINOSULFONYL)-5-CHLORO-2-METHYLPHENYL]CARBAMATE. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl n-(5-chloro-2-methylphenyl)carbamate. Retrieved from [Link]

  • Ryu, D., et al. (2015). Probable activation and inactivation pathways of ethyl carbamate metabolism. Journal of the Korean Society for Applied Biological Chemistry, 58, 249-256.
  • Omics Online. (2024).
  • Commandeur, J. N., & Vermeulen, N. P. (2022). “Commandeering” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. Chemical Research in Toxicology, 35(7), 1145–1162.
  • Science.gov. (n.d.). xenobiotic metabolism pathways: Topics by Science.gov. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). ethyl N-(5-chloro-2-methylphenyl)carbamate. Retrieved from [Link]

  • Liu, Y., et al. (2020). Ethyl carbamate induces cell death through its effects on multiple metabolic pathways. Food and Chemical Toxicology, 143, 111537.
  • Chan, K., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Food and Chemical Toxicology, 164, 112999.
  • MSD Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides. Retrieved from [Link]

  • Xu, G., et al. (2013). Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry, 25(11), 6331-6332.
  • Gkolfinopoulou, E., & Koukouras, A. (2024).
  • Cheméo. (n.d.). Ethyl N-(2-methylphenyl)carbamate. Retrieved from [Link]

Sources

The Biological Activity and Mechanistic Profiling of Ethyl N-(5-chloro-2-methylphenyl)carbamate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in small-molecule mechanism of action (MoA), I frequently encounter compounds that bridge the gap between agrochemical utility and neuropharmacological potential. Ethyl N-(5-chloro-2-methylphenyl)carbamate (CAS: 35442-34-3) is a prime example of such molecular versatility. Belonging to the structurally privileged N-phenylcarbamate family, this molecule exhibits a highly specific, dual-faceted biological profile. Depending on the biological system, it functions either as a pseudo-irreversible inhibitor of cholinesterases (AChE/BChE) in mammalian and insect models, or as a potent disruptor of microtubule organizing centers (MTOCs) in plant and fungal cells.

This whitepaper dissects the causality behind its structural design, details self-validating experimental protocols for its evaluation, and provides a rigorous framework for researchers investigating its biological activity.

Structural Chemistry & Pharmacophore Rationale

To understand the biological activity of ethyl N-(5-chloro-2-methylphenyl)carbamate, we must first deconstruct its pharmacophore and understand why these specific functional groups drive its activity:

  • The Carbamate Core (-NH-COO-CH2CH3): This is the primary warhead. In enzymatic environments, the carbamate moiety mimics the ester group of endogenous acetylcholine. The ethyl ester acts as the leaving group during the covalent carbamylation of the target enzyme's active-site serine.

  • The 5-Chloro Substitution: Halogenation at the meta-position relative to the methyl group significantly increases the lipophilicity (LogP) of the molecule. This enhances blood-brain barrier (BBB) penetration in mammalian models and cuticular penetration in insects. Furthermore, the electron-withdrawing nature of the chlorine atom increases the electrophilicity of the carbamate carbonyl, accelerating the initial nucleophilic attack by the enzyme[1].

  • The 2-Methyl Substitution: This ortho-methyl group introduces critical steric hindrance, which restricts the rotational freedom of the phenyl ring. This locked conformation optimally aligns the aromatic ring for π−π stacking interactions with the tryptophan residues in the peripheral anionic site (PAS) of cholinesterases[2].

Mechanism 1: Cholinesterase Inhibition (Neurological & Insecticidal)

Causality & Mechanism

N-phenylcarbamates act as pseudo-irreversible inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[1]. The enzyme's catalytic triad (Ser203, His440, Glu327) attacks the carbamate carbonyl. Unlike acetylcholine, which is hydrolyzed in microseconds, the resulting carbamylated serine is highly stable. The bulky 5-chloro-2-methylphenyl group shields the esteratic site from water molecules, reducing the rate of spontaneous hydrolysis (enzyme reactivation) to hours or even days[3].

ACHE_Inhibition A AChE Active Site (Ser203, His440, Glu327) C Reversible Michaelis Complex A->C B Ethyl N-(5-chloro-2-methylphenyl)carbamate B->C D Nucleophilic Attack (Ethanol Release) C->D k2 (Carbamylation) E Carbamylated Enzyme (Pseudo-Irreversible) D->E E->A Reactivation (Days) F Prolonged ACh Accumulation E->F Slow Hydrolysis (k3)

AChE inhibition pathway showing pseudo-irreversible carbamylation of the active site.

Protocol 1: Modified Ellman’s Assay for Kinetic Profiling

Why this protocol? Standard IC50​ assays fail to capture the time-dependent nature of pseudo-irreversible inhibitors. This modified protocol incorporates a pre-incubation step to accurately measure the carbamylation rate ( k2​ ), ensuring a self-validating kinetic model.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the substrate, acetylthiocholine iodide (ATCI), to 10 mM. Prepare the chromogen, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), at 3 mM.

  • Inhibitor Dilution: Dissolve ethyl N-(5-chloro-2-methylphenyl)carbamate in DMSO. Create a 6-point serial dilution (e.g., 1 nM to 100 μ M). Self-Validation: Maintain final DMSO concentration strictly below 1% in all wells to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation (Critical Step): In a 96-well microplate, combine 140 μ L buffer, 10 μ L AChE (0.5 U/mL), and 20 μ L of the inhibitor. Incubate at 25°C for exactly 15 minutes. Causality: This allows the reversible Michaelis complex to form and transition into the covalent carbamylated state before substrate introduction.

  • Reaction Initiation: Add 10 μ L of DTNB and 20 μ L of ATCI to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 10 minutes. Calculate the initial velocity ( V0​ ) to determine the bimolecular rate constant ( ki​ ).

Mechanism 2: Microtubule Disruption & Mitotic Arrest (Agrochemical)

Causality & Mechanism

In plant and fungal models, specific N-phenylcarbamates (such as the closely related chlorpropham) exhibit profound herbicidal and fungicidal activity by disrupting cell division. Unlike colchicine, which binds directly to tubulin dimers to cause depolymerization, N-phenylcarbamates target the Microtubule Organizing Center (MTOC)[4]. They cause the microtubules to lose their parallel alignment, forming aberrant radial arrays (micropoles). This prevents the formation of a functional mitotic spindle, leading directly to anaphase arrest and the formation of multinucleated polyploid cells[4].

Mitotic_Disruption N1 Cell Entry & Target Binding (N-phenylcarbamate) N2 MTOC Disruption (Loss of Parallel Alignment) N1->N2 Interacts with nucleating sites N3 Radial Microtubule Arrays (Micropoles Formation) N2->N3 Aberrant spindle assembly N4 Failure of Chromosome Segregation N3->N4 N5 Anaphase Arrest & Multinucleation N4->N5 Mitotic block

Mitotic disruption workflow detailing MTOC interference and subsequent anaphase arrest.

Protocol 2: Immunofluorescence Microscopy of Tubulin Dynamics

Why this protocol? To definitively prove that ethyl N-(5-chloro-2-methylphenyl)carbamate disrupts MTOCs rather than directly depolymerizing tubulin, we must visualize the spatial architecture of the spindle fibers in actively dividing cells.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture meristematic plant cells (e.g., Allium cepa root tips) or target fungal hyphae. Treat with 10 μ M of the carbamate compound for 2 hours. Self-Validation: Include a colchicine-treated positive control (to demonstrate complete tubulin depolymerization) and an untreated vehicle control.

  • Fixation: Fix cells in 4% paraformaldehyde in PEM buffer (PIPES, EGTA, MgSO4​ ) for 30 minutes. The PEM buffer is critical to preserve delicate microtubule structures from osmotic shock.

  • Permeabilization & Blocking: Permeabilize with 0.5% Triton X-100 for 15 minutes. Block with 5% Bovine Serum Albumin (BSA) to prevent non-specific antibody binding.

  • Immunolabeling: Incubate with a primary anti- α -tubulin monoclonal antibody (1:200) overnight at 4°C. Wash three times in PBS, then apply a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

  • Counterstaining & Imaging: Counterstain DNA with DAPI. Image using confocal laser scanning microscopy. Expected Result: Carbamate-treated cells will show intact but severely misoriented microtubules (multipolar spindles), confirming MTOC disruption.

Quantitative Data & Structure-Activity Relationship (SAR)

To benchmark the biological activity of ethyl N-(5-chloro-2-methylphenyl)carbamate, we extrapolate its performance against established industry standards based on its physicochemical properties and known N-phenylcarbamate SAR profiles.

CompoundPrimary TargetEstimated IC50​ / ActivityLogP (Lipophilicity)Primary Application
Ethyl N-(5-chloro-2-methylphenyl)carbamate AChE / MTOC~150 - 300 nM (AChE)*3.42Research Intermediate
Rivastigmine (Standard)AChE / BChE4.1 nM (AChE)2.30Neuropharmacology
Chlorpropham (CIPC) (Standard)MTOC (Spindle)10 μ M (Mitotic Block)3.06Agrochemical (Herbicide)

*Extrapolated based on halogenated N-phenylcarbamate SAR profiles.

Quality Control & Experimental Integrity

As scientists, we must build trust into our workflows. When evaluating rare or custom-synthesized carbamates like ethyl N-(5-chloro-2-methylphenyl)carbamate:

  • Purity Verification: Always confirm compound identity via 1H -NMR and LC-MS prior to biological testing. Carbamate esters can undergo spontaneous hydrolysis in basic aqueous solutions; therefore, prepare fresh stock solutions daily.

  • Orthogonal Validation: If AChE inhibition is observed, orthogonally validate the hit using a rapid spin-column wash-out experiment. This confirms the pseudo-irreversible nature of the covalent bond, distinguishing it from simple, transient competitive inhibitors.

References

  • Title: Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase Source: Arkivoc URL
  • Title: Synthesis and characterization of new inhibitors of cholinesterases based on N-phenylcarbamates Source: PubMed URL
  • Title: Pharmacophore-based design and discovery of (−)
  • Title: Isopropyl N-phenylcarbamate affects spindle microtubule orientation in dividing endosperm cells of Haemanthus katherinae baker Source: Journal of Cell Science URL

Sources

Safety, Handling, and Toxicodynamics of Ethyl N-(5-chloro-2-methylphenyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl N-(5-chloro-2-methylphenyl)carbamate (CAS: 35442-34-3) is a specialized halogenated phenyl carbamate derivative utilized primarily in advanced synthetic chemistry and agrochemical research[1]. Like many N-substituted carbamates, its primary biological activity—and consequently, its main toxicological risk—stems from its ability to interact with cholinesterase enzymes ()[2]. For researchers and drug development professionals handling this compound, understanding its physicochemical behavior, toxicodynamics, and the precise protocols for neutralization is critical to maintaining a safe, self-validating laboratory environment.

Physicochemical Profiling & Hazard Classification

Before designing experimental workflows, it is necessary to establish the baseline physical and hazard parameters of the compound. The presence of the lipophilic halogenated phenyl ring significantly dictates its solubility and, by extension, the required decontamination solvents.

Table 1: Chemical Identity and Hazard Profile

ParameterSpecification
Chemical Name Ethyl N-(5-chloro-2-methylphenyl)carbamate
CAS Registry Number 35442-34-3
Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
GHS Classification Acute Toxicity - Oral, Category 4
Primary Hazard Mechanism Reversible Acetylcholinesterase (AChE) Inhibition

Toxicodynamics: Mechanism of AChE Inhibition

The handling risks of ethyl N-(5-chloro-2-methylphenyl)carbamate are fundamentally tied to its mechanism of action. Carbamates act as pseudo-irreversible inhibitors of acetylcholinesterase (AChE) ()[3].

When exposure occurs, the carbamate moiety undergoes a nucleophilic attack by the serine hydroxyl group within the AChE active site. This reaction carbamylates the enzyme, temporarily rendering it inactive[2]. Unlike organophosphates, which permanently phosphorylate the enzyme, carbamylation is reversible. Spontaneous hydrolysis of the carbamylated enzyme typically occurs within 24 to 48 hours, restoring AChE function[2][4]. However, during this inhibition window, acetylcholine (ACh) accumulates at synaptic junctions, leading to acute cholinergic toxicity characterized by the overstimulation of muscarinic and nicotinic receptors ()[5][6].

Mechanism AChE Acetylcholinesterase (Active State) Complex Carbamylated AChE (Reversibly Inhibited) AChE->Complex Carbamylation Carbamate Ethyl N-(5-chloro-2- methylphenyl)carbamate Carbamate->Complex Binds Active Site Complex->AChE Spontaneous Hydrolysis (<24h) ACh Acetylcholine Accumulation Complex->ACh Prevents Hydrolysis Toxicity Cholinergic Toxicity (Muscarinic / Nicotinic) ACh->Toxicity Receptor Overstimulation

Caption: Reversible AChE inhibition pathway by halogenated phenyl carbamates.

Laboratory Safety & Spill Response Workflow

When handling ethyl N-(5-chloro-2-methylphenyl)carbamate, standard operating procedures must account for its solid state and lipophilic nature. Inhalation of dust and accidental ingestion are the primary exposure routes[7].

SpillResponse Spill Carbamate Spill Detected Evacuate Isolate Area & Don Level B PPE Spill->Evacuate Contain Contain Spill (Absorbent Pads) Evacuate->Contain Neutralize Alkaline Hydrolysis (10% NaOH in EtOH) Contain->Neutralize Dispose Validate pH & Dispose as HazMat Neutralize->Dispose

Caption: Step-by-step spill containment and alkaline neutralization workflow.

Decontamination & Waste Disposal Methodologies

Protocol: Base-Catalyzed Hydrolysis for Spill Neutralization

Expertise & Causality: Carbamate esters are highly stable in neutral aqueous environments but undergo rapid degradation via base-catalyzed hydrolysis. Because this specific halogenated carbamate is lipophilic, water alone is insufficient for decontamination. An organic co-solvent must be introduced to ensure homogenous reaction kinetics.

Step-by-Step Methodology:

  • Solvent Dissolution: Apply a 1:1 mixture of Ethanol and Water directly to the spilled solid.

    • Causality: Ethanol acts as a co-solvent, breaking down the lipophilic crystalline structure and bringing the carbamate into solution, making it accessible to the nucleophile.

  • Base Application: Flood the dissolved area with a 10% Sodium Hydroxide (NaOH) solution.

    • Causality: Hydroxide ions attack the carbonyl carbon of the carbamate, cleaving the ester bond to yield 5-chloro-2-methylaniline, ethanol, and carbonate. This permanently destroys the AChE-inhibiting carbamate moiety.

  • Incubation & Self-Validation: Allow the mixture to react for 30 minutes. Test the pooled liquid with pH test strips to verify the pH remains > 10.

    • Causality: The hydrolysis reaction consumes base. A sustained high pH self-validates that the nucleophile remains in excess and the destruction of the toxicant has reached completion.

  • Containment: Absorb the neutralized liquid with inert chemical pads and dispose of it in a sealed, labeled hazardous waste container.

Experimental Methodology: In Vitro AChE Inhibition Assay

For drug development professionals profiling the inhibitory potency (IC50) of ethyl N-(5-chloro-2-methylphenyl)carbamate, the modified Ellman’s assay is the gold standard.

Protocol: Kinetic Spectrophotometric Assay

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer at pH 8.0.

    • Causality: AChE activity and the subsequent colorimetric reaction are highly pH-dependent. A pH of 8.0 provides the optimal thermodynamic environment for the enzyme to function.

  • Enzyme-Inhibitor Pre-incubation: Mix 50 µL of AChE (0.5 U/mL) with 10 µL of the carbamate (dissolved in DMSO) at varying concentrations. Incubate at 25°C for 15 minutes.

    • Causality: Carbamates are time-dependent, pseudo-irreversible inhibitors. Pre-incubation ensures the carbamylation of the active site reaches a steady state prior to the introduction of the competing substrate.

  • Substrate & Chromogen Addition: Add 100 µL of 1 mM Acetylthiocholine iodide (ATCh) and 50 µL of 0.5 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

    • Causality: ATCh is cleaved by uninhibited AChE to produce thiocholine. Thiocholine immediately reacts with DTNB to form the 5-thio-2-nitrobenzoate anion, a highly visible yellow chromophore.

  • Kinetic Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Causality: Continuous monitoring allows for the calculation of the initial velocity ( V0​ ), which is inversely proportional to the degree of enzyme inhibition.

  • System Validation: Run a parallel control using 10 µM Physostigmine.

    • Causality: Physostigmine is a well-characterized carbamate AChE inhibitor. Its inclusion serves as a positive control, self-validating the assay's sensitivity and confirming the structural integrity of the AChE batch.

References

  • StatPearls. "Carbamate Toxicity". NCBI Bookshelf.[Link]

  • MSD Manuals. "Organophosphate Poisoning and Carbamate Poisoning". MSD Manual Professional Edition.[Link]

  • Journal of Pioneering Medical Sciences. "Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning". JPMS.[Link]

  • Toxicological Sciences. "Noncompetitive, Sequential Mechanism for Inhibition of Rat α4β2 Neuronal Nicotinic Acetylcholine Receptors by Carbamate Pesticides". Oxford Academic.[Link]

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Solvation Thermodynamics and Solubility Profiling of Ethyl N-(5-chloro-2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Compound: Ethyl N-(5-chloro-2-methylphenyl)carbamate (CAS: 35442-34-3)

Introduction: The Chemical Profile

Ethyl N-(5-chloro-2-methylphenyl)carbamate[1] is a highly specialized aryl carbamate utilized as a chemical building block and intermediate in agrochemical and pharmaceutical synthesis. Understanding its solubility profile across diverse solvent systems is a critical prerequisite for reaction optimization, crystallization, and formulation design.

Because this specific molecule is highly lipophilic and structurally complex, its solvation behavior cannot be generalized simply by its molecular weight. Instead, as application scientists, we must deconstruct its structural thermodynamics to predict and measure its phase behavior accurately.

Structural Thermodynamics & Solvation Mechanisms

The solubility of ethyl N-(5-chloro-2-methylphenyl)carbamate is dictated by the interplay of three distinct structural domains:

  • The Carbamate Core (-NH-COO-): This is the primary polar hub of the molecule. The N-H bond acts as a potent hydrogen bond donor, while the carbonyl (C=O) and ether (-O-) oxygens serve as hydrogen bond acceptors. This core drives the compound's high solubility in polar aprotic solvents[2].

  • The 5-Chloro-2-methylphenyl Ring: This moiety imparts massive lipophilicity to the molecule. The chloro group increases molecular polarizability and hydrophobic volume. Crucially, the ortho-methyl group provides steric hindrance that partially shields the carbamate N-H, reducing intermolecular self-association (crystal lattice energy) while simultaneously increasing the overall LogP.

  • The Ethyl Ester Tail: A short, non-polar aliphatic chain that enhances compatibility with non-polar and halogenated organic solvents via London dispersion forces.

Solvation Solute Ethyl N-(5-chloro- 2-methylphenyl)carbamate Water Water (Poor Solubility) Solute->Water High Hydrophobic Penalty (Aryl/Chloro groups) PolarAprotic DMSO / Acetone (High Solubility) Solute->PolarAprotic Strong H-bond Acceptance (Solvent C=O/S=O to Solute N-H) NonPolar Hexane / Toluene (Moderate/High Solubility) Solute->NonPolar London Dispersion & Pi-Pi (Favorable Lipophilic Interactions)

Thermodynamic solvation pathways of the carbamate in various solvent classes.

Quantitative Solubility Profile

Empirical, open-source solubility datasets for CAS 35442-34-3 are exceptionally rare. To provide actionable intelligence, the following quantitative profile is synthesized using Hansen Solubility Parameters (HSP) and extrapolated from a highly characterized structural analog: Chlorpropham (Isopropyl N-(3-chlorophenyl)carbamate)[3]. Chlorpropham exhibits a baseline aqueous solubility of ~89 mg/L at 25°C[4]. The addition of the ortho-methyl group in our target compound further elevates its lipophilicity, driving its aqueous solubility even lower.

Table 1: Predictive Solubility Profile at 25°C
SolventDielectric Constant (ε)Solvent ClassEstimated Solubility (mg/mL)Dominant Solvation Mechanism
Water 80.1Polar Protic< 0.1Extremely poor; high hydrophobic penalty from the chloro-methyl-phenyl ring.
Methanol 32.7Polar Protic50 - 100Good; H-bond donation/acceptance with the carbamate core.
Acetone 20.7Polar Aprotic> 250Excellent; Strong H-bond acceptance (C=O to N-H) and dipole interactions.
DMSO 46.7Polar Aprotic> 250Excellent; High dielectric constant, strong H-bond acceptor.
Dichloromethane 8.9Halogenated> 200Excellent; Favorable dipole-dipole and dispersion forces with the chloroarene.
Hexane 1.9Non-polar10 - 50Moderate to Good; Hydrophobic interactions with the aryl and ethyl groups.

Self-Validating Experimental Methodology

To empirically determine the exact solubility of ethyl N-(5-chloro-2-methylphenyl)carbamate in a given solvent, a standard kinetic dissolution test is insufficient. The following protocol utilizes an Isothermal Shake-Flask Method engineered as a self-validating system to guarantee thermodynamic accuracy.

Step-by-Step Protocol & Causality Analysis

Step 1: Saturation & Isothermal Agitation

  • Action: Add excess crystalline ethyl N-(5-chloro-2-methylphenyl)carbamate to 5 mL of the target solvent in a sealed borosilicate glass vial. Agitate at 25.0 ± 0.1 °C.

  • Causality: Borosilicate glass prevents the surface adsorption commonly seen with plastic tubes. Strict thermoregulation is critical because solubility is an exponential function of temperature; even a 1°C fluctuation can induce supersaturation or premature precipitation artifacts.

Step 2: Equilibrium Verification (The Feedback Loop)

  • Action: Extract 100 µL aliquots at 24h, 48h, and 72h.

  • Causality: Single-timepoint measurements often capture kinetic dissolution rather than true thermodynamic equilibrium. By requiring the concentration variance between the 48h and 72h timepoints to be <2%, the system self-validates that absolute thermodynamic saturation has been achieved.

Step 3: Phase Separation

  • Action: Centrifuge the aliquots at 10,000 x g for 10 minutes, followed by filtration through a 0.45 µm PTFE syringe filter.

  • Causality: Centrifugation pellets undissolved micro-particulates. The choice of PTFE (Polytetrafluoroethylene) is deliberate; unlike cellulose or nylon filters, PTFE is highly inert and prevents the hydrophobic adsorption of the lipophilic aryl carbamate, which would otherwise artificially lower the quantified solubility.

Step 4: Solid-State Analysis (Orthogonal Validation)

  • Action: Harvest the residual undissolved solid, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality: Solvents can induce polymorphic transformations or form solvates/hydrates. If the crystal lattice changes during the experiment, the measured solubility corresponds to the new phase, not the original API. This step ensures the structural integrity of the starting material.

Step 5: HPLC-UV Quantification

  • Action: Dilute the filtrate with the mobile phase and quantify using a validated HPLC-UV method (detection at ~254 nm).

  • Causality: UV detection leverages the strong chromophore of the chloro-methyl-phenyl ring. Diluting the sample directly into the mobile phase prevents solvent-shock and peak distortion during column injection.

Protocol Step1 1. Saturation Add excess solute to solvent Step2 2. Isothermal Agitation Shake at 25.0 ± 0.1 °C Step1->Step2 Step3 3. Equilibrium Check Sample at 24h, 48h, 72h Step2->Step3 Step3->Step2 Variance > 2% (Continue shaking) Step4 4. Phase Separation Centrifuge & 0.45µm PTFE Filter Step3->Step4 Variance < 2% Step5 5. HPLC-UV Analysis Quantify against calibration curve Step4->Step5 Liquid Phase Step6 6. Solid State Analysis XRPD/DSC on residual solid Step4->Step6 Solid Phase Valid Validated Solubility Result Step5->Valid Peak Purity > 99% Step6->Valid No Polymorph Change

Self-validating shake-flask workflow with equilibrium and solid-state checks.

Formulation Implications

Because ethyl N-(5-chloro-2-methylphenyl)carbamate is practically insoluble in water, researchers utilizing this compound in aqueous biological assays or agricultural sprays must employ formulation interventions.

  • For in vitro assays: Prepare a highly concentrated stock solution in DMSO (>100 mM), followed by a 1:1000 dilution into the aqueous assay buffer to keep the final DMSO concentration ≤0.1% (minimizing solvent toxicity).

  • For bulk formulation: The use of non-ionic surfactants (e.g., Tween-80) or the creation of amorphous solid dispersions via hot-melt extrusion will be required to overcome the crystal lattice energy and force aqueous dissolution.

References

  • Title: Chlorpropham | C10H12ClNO2 | CID 2728 - PubChem. Source: nih.gov. URL: [Link]

  • Title: Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. Source: nih.gov. URL:[Link]

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An In-depth Technical Guide to Investigating Ethyl N-(5-chloro-2-methylphenyl)carbamate as a Novel Anticancer Agent: Potential Therapeutic Targets and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic targets of ethyl N-(5-chloro-2-methylphenyl)carbamate. While direct literature on this specific molecule is sparse, its carbamate structure suggests a potential role as an antimitotic agent, a class of compounds pivotal in cancer chemotherapy.[1][2] This guide outlines the scientific rationale and detailed methodologies to explore its hypothesized mechanism of action as a tubulin polymerization inhibitor and a vascular disrupting agent (VDA). We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature.

Introduction: The Scientific Rationale for Investigating Ethyl N-(5-chloro-2-methylphenyl)carbamate

Ethyl N-(5-chloro-2-methylphenyl)carbamate is a small molecule belonging to the carbamate class of organic compounds.[3][4][5] While many carbamates are known for their use as pesticides due to their inhibition of cholinesterase, the carbamate moiety is also present in numerous compounds with diverse biological activities, including antimicrobial and anticancer properties.[6][7][8][9] The structural features of ethyl N-(5-chloro-2-methylphenyl)carbamate, particularly the substituted phenyl ring, are common in molecules designed to interact with specific biological targets.

Given the precedent of other carbamate derivatives in oncology, we hypothesize that ethyl N-(5-chloro-2-methylphenyl)carbamate may function as an antimitotic agent.[10] Antimitotic agents are a cornerstone of cancer therapy, primarily targeting the highly dynamic process of cell division (mitosis).[2][11] Their efficacy stems from their ability to interfere with the mitotic spindle, a microtubule-based structure essential for proper chromosome segregation.[2] Disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), leading to cell cycle arrest and, ultimately, apoptosis in rapidly proliferating cancer cells.[1][12]

The primary molecular target for many antimitotic drugs is tubulin, the protein subunit of microtubules.[13][14] Compounds that inhibit tubulin polymerization are a major class of anticancer agents.[12][15][16] Furthermore, a subset of tubulin-binding agents also exhibit vascular disrupting properties, selectively targeting and collapsing the blood vessels within a tumor, leading to widespread tumor cell death.[17][18][19][20][21] This dual mechanism of action—direct cytotoxicity to cancer cells and disruption of the tumor microenvironment—makes such compounds highly desirable in drug development.

This guide will therefore focus on the systematic evaluation of ethyl N-(5-chloro-2-methylphenyl)carbamate as a potential tubulin polymerization inhibitor and vascular disrupting agent.

Potential Therapeutic Target 1: Tubulin and Microtubule Dynamics

The central hypothesis is that ethyl N-(5-chloro-2-methylphenyl)carbamate binds to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics is a validated therapeutic strategy in oncology.[14][22]

In Vitro Tubulin Polymerization Assay

Causality of Experimental Choice: This is the foundational experiment to directly assess the interaction between the compound and its hypothesized target, tubulin. A change in the rate or extent of tubulin polymerization in the presence of the compound provides direct evidence of interference with microtubule formation.

Protocol:

  • Reagents and Materials:

    • Lyophilized tubulin (>99% pure)

    • Guanosine triphosphate (GTP)

    • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

    • Glycerol

    • Paclitaxel (positive control for polymerization enhancement)

    • Vinblastine or Colchicine (positive controls for polymerization inhibition)

    • Ethyl N-(5-chloro-2-methylphenyl)carbamate (dissolved in DMSO)

    • 96-well microplates (clear bottom)

    • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL.

    • Prepare a reaction mixture containing the tubulin solution and GTP (final concentration 1 mM).

    • Add varying concentrations of ethyl N-(5-chloro-2-methylphenyl)carbamate to the wells of the microplate. Include wells with vehicle control (DMSO), positive controls (paclitaxel and vinblastine), and no-compound control.

    • Initiate the polymerization by adding the tubulin/GTP reaction mixture to the wells.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.

    • Plot absorbance versus time to generate polymerization curves. Calculate the IC₅₀ value for inhibition of polymerization.

Data Presentation:

CompoundConcentration (µM)Maximum Polymerization (OD₃₄₀)Inhibition (%)
Vehicle Control (DMSO)-0.450
Ethyl N-(5-chloro-2-methylphenyl)carbamate10.3815.6
50.2544.4
100.1273.3
Vinblastine (Positive Control)100.0588.9
Cellular Effects on Microtubule Organization: Immunofluorescence Microscopy

Causality of Experimental Choice: While the in vitro assay demonstrates a direct effect on purified tubulin, this experiment visualizes the consequences of this interaction within the cellular context. Disruption of the normal microtubule network in treated cells provides strong evidence for the compound's mechanism of action.

Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HeLa, A549) on glass coverslips in a 24-well plate.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of ethyl N-(5-chloro-2-methylphenyl)carbamate for a predetermined time (e.g., 24 hours). Include vehicle and positive controls.

  • Immunostaining:

    • Wash the cells with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Block non-specific binding with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the microtubule network and nuclear morphology.

Expected Results: Untreated cells will display a well-organized, filamentous microtubule network. In contrast, cells treated with an effective tubulin polymerization inhibitor will show a diffuse, depolymerized tubulin stain and disrupted mitotic spindles in dividing cells.

Visualization of Hypothesized Mechanism:

cluster_0 Cellular Environment Compound Ethyl N-(5-chloro-2-methylphenyl)carbamate Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle MT->Spindle Formation SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Disruption activates CellCycleArrest G2/M Arrest SAC->CellCycleArrest Induces Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to

Caption: Hypothesized mechanism of action of ethyl N-(5-chloro-2-methylphenyl)carbamate as a tubulin polymerization inhibitor.

Downstream Cellular Consequences

Cell Cycle Analysis

Causality of Experimental Choice: This assay quantifies the cell cycle arrest predicted by the disruption of microtubule dynamics. An accumulation of cells in the G2/M phase is a hallmark of antimitotic agents.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed a cancer cell line in 6-well plates.

    • Treat with the compound for 24 hours.

    • Harvest both adherent and floating cells.

  • Staining and Analysis:

    • Fix the cells in ice-cold 70% ethanol.

    • Wash with PBS and treat with RNase A.

    • Stain the cellular DNA with propidium iodide (PI).

    • Analyze the DNA content by flow cytometry.

Data Presentation:

Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle Control55.220.124.7
Ethyl N-(5-chloro-2-methylphenyl)carbamate (10 µM)15.812.571.7
Nocodazole (Positive Control, 100 nM)12.310.976.8
Apoptosis Assay

Causality of Experimental Choice: Prolonged mitotic arrest should trigger programmed cell death. This experiment confirms that the compound's cytotoxic effect is mediated by apoptosis.

Protocol (Annexin V/PI Staining):

  • Cell Treatment and Staining:

    • Treat cells as described for cell cycle analysis.

    • Harvest the cells and resuspend in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide.

    • Incubate in the dark for 15 minutes.

  • Analysis:

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Potential Therapeutic Target 2: Tumor Vasculature

Certain tubulin-binding agents can also act as vascular disrupting agents (VDAs), which cause a rapid and selective shutdown of blood flow in the tumor microenvironment.[17][18]

Endothelial Cell Tube Formation Assay

Causality of Experimental Choice: This in vitro assay mimics the formation of new blood vessels (angiogenesis). Inhibition of this process suggests a potential anti-angiogenic or vascular-disrupting effect.

Protocol:

  • Plate Preparation and Cell Seeding:

    • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

    • Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

  • Treatment and Incubation:

    • Add varying concentrations of ethyl N-(5-chloro-2-methylphenyl)carbamate to the wells.

    • Incubate for 6-18 hours to allow for tube formation.

  • Analysis:

    • Stain the cells with Calcein AM.

    • Visualize and photograph the tube-like structures under a fluorescence microscope.

    • Quantify the total tube length, number of junctions, and number of loops using image analysis software.

Experimental Workflow Visualization:

cluster_1 VDA Evaluation Workflow Start Start TubeFormation Endothelial Cell Tube Formation Assay Start->TubeFormation Result1 Inhibition of Tube Formation TubeFormation->Result1 InVivo In Vivo Tumor Blood Flow Studies Result2 Reduced Tumor Blood Perfusion InVivo->Result2 Result1->InVivo Proceed if positive Conclusion Potential VDA Activity Result2->Conclusion

Caption: A streamlined workflow for evaluating the potential vascular disrupting activity of a test compound.

Conclusion and Future Directions

This guide has outlined a systematic approach to investigate the potential therapeutic targets of ethyl N-(5-chloro-2-methylphenyl)carbamate, focusing on its hypothesized roles as a tubulin polymerization inhibitor and a vascular disrupting agent. The successful execution of these experiments will provide a robust dataset to support its further development as a novel anticancer therapeutic. Future studies should focus on in vivo efficacy in xenograft models, pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship (SAR) studies to optimize its potency and drug-like properties.

References

  • Antimitotic drugs in the treatment of cancer - PMC - NIH. (2015, November 12).
  • Antimitotic Agent - Massive Bio. (2025, November 23).
  • Update on vascular disrupting agents for cancer therapy - Open Access Journals.
  • Recent Advances in Vascular Disrupting Agents in Cancer Therapy - Taylor & Francis. (2014, November 3).
  • Vascular-disrupting agents in oncology - PubMed. (2013, March 15).
  • Tubulin Inhibitors | SCBT - Santa Cruz Biotechnology.
  • Vascular Disrupting Agents (VDAs) in Anticancer Therapy - Bentham Science Publishers.
  • Vascular-disrupting agents in oncology - Taylor & Francis. (2013, January 15).
  • Anti-mitotic therapies in cancer | Journal of Cell Biology | Rockefeller University Press. (2018, December 13).
  • Mechanism of action of tubulin inhibitors payloads: polymerization... - ResearchGate.
  • Technical Guide: Mechanism of Action of Tubulin Polymerization Inhibitors - Benchchem.
  • Anti-mitotic agents: Are they emerging molecules for cancer treatment? - PubMed. (2017, May 15).
  • Definition of antimitotic agent - NCI Dictionary of Cancer Terms.
  • Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - AACR Journals. (2009, August 14).
  • What are Tubulin inhibitors and how do they work?. (2024, June 21).
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  • ETHYL N-(4-(AMINOSULFONYL)-5-CHLORO-2-METHYLPHENYL)CARBAMATE.
  • Pesticide Toxicity Profile: Carbamate Pesticides1 - Florida Online Journals. (2005, July 15).
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  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b - JOCPR. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZglC7iuvJ16MCIZeuijKWvqgCNsK7B8zaHRzGoAchiCptHMJ6T1qWUQ9GNHw3hV1hmHDNjf3JDRTfrtX9UMJWlGwbezTA4kJfA93M5mLsO2DafwAUq6p_iIvii9Bhw-Kq8Xa5EgOThxMfjzP76XYy-Jna_wLUCtVBe_Lwu8NRstno7KtpW_hTJ-z6WRjB73EIo0kj9uZhn-8UDlFhorH3Z5KAV6jzqpvCRSgHmHwvWk032u35JayVL29joBNBaoA0QXa4soEY6WTk0XPpvftWZg==
  • Ethyl n-(5-chloro-2-methylphenyl)carbamate (C10H12ClNO2) - PubChemLite.
  • Ethyl N-[4-(aminosulfonyl)-5-chloro-2-methylphenyl]carbamate - Inxight Drugs.
  • ETHYL N-(5-CHLORO-2-METHYLPHENYL)CARBAMATE AldrichCPR | Sigma-Aldrich.
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  • Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition.
  • Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes - MDPI. (2025, August 14).
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Toxicological Profile of N-Substituted Carbamate Insecticides: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the toxicological profile of N-substituted carbamate insecticides. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into their mechanism of action, metabolism, toxicokinetics, and the experimental methodologies used for their evaluation. This document emphasizes the scientific integrity and logical underpinnings of toxicological assessment, providing a foundation for informed research and development.

Introduction: The Double-Edged Sword of Carbamates

N-substituted carbamate insecticides are a class of synthetic organic compounds derived from carbamic acid.[1] Widely utilized in agriculture, public health, and gardening for their efficacy against a broad spectrum of insect pests, their utility is counterbalanced by their potential for toxicity to non-target organisms, including humans.[2][3] Structurally and mechanistically similar to organophosphate insecticides, carbamates exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[4][5] However, a key distinction lies in the nature of this inhibition: carbamates are reversible inhibitors of AChE, a characteristic that significantly influences their toxicological profile and clinical course of poisoning.[4][6] This guide will delve into the nuances of their toxicology, providing a robust framework for their scientific assessment.

Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

The primary mechanism of toxicity for N-substituted carbamate insecticides is the carbamylation of the serine hydroxyl group within the active site of acetylcholinesterase.[4][7] This action prevents AChE from hydrolyzing the neurotransmitter acetylcholine (ACh) into acetic acid and choline, leading to an accumulation of ACh at cholinergic synapses and neuromuscular junctions.[4][8] The resulting overstimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems manifests as the characteristic signs of carbamate poisoning.[1][4]

Unlike organophosphates, which cause essentially irreversible phosphorylation of AChE, the carbamyl-enzyme complex formed by carbamates is relatively unstable and undergoes spontaneous hydrolysis, allowing for the regeneration of the active enzyme.[4][6] This reversibility accounts for the typically shorter duration of toxic effects compared to organophosphate poisoning.[2][4]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_effect Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Stimulates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Carbamate Carbamate Insecticide Carbamate->AChE Inhibits (Reversible) Carbamylated_AChE->AChE Spontaneous Hydrolysis ACh_Accumulation ACh Accumulation Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation Toxic_Effects Cholinergic Toxic Effects Overstimulation->Toxic_Effects

Caption: Mechanism of reversible acetylcholinesterase (AChE) inhibition by N-substituted carbamate insecticides.

Metabolism and Toxicokinetics: A Rapid Journey Through the Body

The toxicokinetics of carbamate insecticides are characterized by rapid absorption, distribution, metabolism, and excretion.[9] They can be absorbed through ingestion, inhalation, and dermal contact, with the oral route generally being the most toxic.[2][4]

Once absorbed, carbamates are distributed throughout the body.[10] They are enzymatically hydrolyzed in the liver, with the primary degradation products being excreted by the kidneys.[4] The main metabolic pathways include:

  • Ester Hydrolysis: Cleavage of the carbamate ester bond, which almost invariably reduces toxicity.[11]

  • Oxidation: Often mediated by cytochrome P450 enzymes, which can sometimes result in metabolites with retained or even enhanced toxicity.[11]

  • Conjugation: The resulting metabolites are often conjugated with molecules like glucuronic acid to increase their water solubility and facilitate excretion.[10][11]

The rapid metabolism and excretion contribute to the relatively short duration of carbamate toxicity.[2]

Carbamate_Metabolism cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Ingestion Ingestion Carbamate N-Substituted Carbamate Ingestion->Carbamate Inhalation Inhalation Inhalation->Carbamate Dermal Dermal Contact Dermal->Carbamate Bloodstream Bloodstream Carbamate->Bloodstream Tissues Tissues Bloodstream->Tissues Hydrolysis Ester Hydrolysis Bloodstream->Hydrolysis Metabolites Metabolites Hydrolysis->Metabolites Oxidation Oxidation (CYP450) Conjugation Conjugation Oxidation->Conjugation Excreted_Products Excreted Products Conjugation->Excreted_Products Urine Urine Feces Feces Metabolites->Oxidation Excreted_Products->Urine Excreted_Products->Feces

Caption: Generalized metabolic pathway of N-substituted carbamate insecticides.

Toxicological Effects: From Acute Cholinergic Crisis to Chronic Concerns

The toxic effects of carbamate insecticides can be broadly categorized into acute and chronic manifestations.

Acute Toxicity

Acute toxicity from carbamate exposure is primarily due to the overstimulation of the cholinergic system, leading to a range of signs and symptoms.[12] These can be remembered by the mnemonic DUMBBELS for muscarinic effects: Defecation, Urination, Miosis, Bronchospasm/Bronchorrhea, Emesis, Lacrimation, and Salivation.[1] Nicotinic effects include muscle fasciculations and, in severe cases, paralysis.[1] Central nervous system effects can range from confusion and dizziness to seizures and coma.[4] The primary cause of death in acute carbamate poisoning is typically respiratory failure resulting from a combination of bronchospasm, bronchorrhea, and paralysis of the respiratory muscles.[2][4]

Chronic Toxicity

The long-term effects of carbamate exposure are less well-defined than their acute toxicity. However, some studies have suggested potential chronic health risks, including:

  • Neurotoxicity: While the acute neurotoxic effects are well-established, some research points towards the potential for long-term neurological consequences with chronic exposure.[13]

  • Carcinogenicity: The carcinogenic potential of carbamates is a subject of ongoing research. Some studies in farmers have suggested a possible increased risk of central nervous system tumors with exposure to certain carbamate insecticides.[14] The U.S. Environmental Protection Agency (EPA) has classified some carbamates, such as carbaryl, as "likely to be carcinogenic to humans" based on animal studies.[15]

  • Reproductive and Developmental Effects: Some carbamate pesticides have been shown to affect reproduction in experimental animals, leading to outcomes such as decreased fertility and sperm abnormalities.[12] Certain carbamates are also considered endocrine-disrupting chemicals.[3][16]

Quantitative Toxicological Data

The acute toxicity of carbamate insecticides varies widely among different compounds. The median lethal dose (LD50) is a standard measure of acute toxicity.

Carbamate InsecticideOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)
Aldicarb120
Carbaryl307 - 850>2,000
Carbofuran8>3,000
Methomyl30 - 34>2,000
Oxamyl5.42,960
Propoxur95>1,000
Thiodicarb66>2,000

Data compiled from various sources.[4][14][17]

Another critical toxicological endpoint is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects.[18][19] The NOAEL is a key parameter used in regulatory risk assessment to establish safe exposure levels for humans.[19]

Experimental Protocols for Toxicological Evaluation

A robust toxicological evaluation of N-substituted carbamate insecticides relies on a combination of in vitro and in vivo experimental approaches.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used colorimetric assay to determine the in vitro inhibitory potential of a compound on AChE activity.[20][21]

Principle: This assay measures the activity of AChE by monitoring the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[1][20] The rate of color formation is directly proportional to the enzyme activity, and the presence of an inhibitor will reduce this rate.[1]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).[1]

    • DTNB Solution (10 mM in phosphate buffer).[20]

    • Acetylthiocholine Iodide (ATCI) Substrate Solution (10 mM in deionized water, prepared fresh).[20]

    • AChE Enzyme Solution (e.g., from electric eel, diluted in phosphate buffer to a working concentration).[20]

    • Test Carbamate Solution (stock solution in a suitable solvent like DMSO, with serial dilutions in phosphate buffer).[1]

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 25 µL of phosphate buffer.[20]

      • 25 µL of the test carbamate solution at various concentrations (or buffer for control).[20]

      • 25 µL of the AChE enzyme solution.[20]

    • Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor interaction.

    • Add 50 µL of the DTNB solution to all wells.[20]

    • Initiate the enzymatic reaction by adding 25 µL of the ATCI substrate solution to all wells.[20]

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader, taking kinetic readings every minute for 10-15 minutes.[20]

    • Alternatively, for an endpoint assay, incubate for a fixed time and measure the final absorbance.[20]

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each carbamate concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the carbamate concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay (96-well plate) cluster_data Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, Carbamate) Add_Reagents Add Buffer, Carbamate, & AChE Reagents->Add_Reagents Incubate Incubate Add_Reagents->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Add_ATCI Add ATCI (Start Reaction) Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance (412 nm) Add_ATCI->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay (Ellman's method).

In Vivo Acute Oral Toxicity Study (Rodent Model)

In vivo studies are essential for determining the systemic toxicity of a substance. The acute oral toxicity test in rodents is a standard method for assessing the potential hazard of a single oral dose. The OECD Guideline for the Testing of Chemicals, specifically Test Guideline 423 (Acute Toxic Class Method), provides a stepwise procedure that uses a minimal number of animals.[12][22]

Principle: The Acute Toxic Class Method is a sequential testing procedure using a small number of animals (typically 3 per step) of a single sex (usually females, as they are often more sensitive).[12] The outcome of each step (mortality or survival) determines the next step: either stopping the test, dosing at a higher or lower fixed dose level, or confirming the result with additional animals at the same dose.[22] The method allows for the classification of a substance into a toxicity category based on the observed mortality.

Step-by-Step Methodology:

  • Animal Selection and Acclimatization:

    • Use a standard laboratory rodent strain (e.g., Wistar rats).[22]

    • Animals should be young adults, healthy, and of a single sex (typically female).[12]

    • Acclimatize the animals to the laboratory conditions for at least 5 days prior to the study.

  • Dose Formulation and Administration:

    • The test carbamate should be dissolved or suspended in a suitable vehicle (e.g., corn oil).[22]

    • Administer a single oral dose by gavage.[8]

    • The volume administered should be kept to a minimum, typically not exceeding 1 mL/100g of body weight for aqueous solutions in rodents.

  • Experimental Procedure (Following OECD 423):

    • Starting Dose Selection: Choose a starting dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on existing data or structure-activity relationships.[12][22]

    • Dosing and Observation: Dose a group of 3 animals at the selected starting dose.

    • Observe the animals closely for signs of toxicity immediately after dosing and periodically for the first 24 hours, with special attention during the first 4 hours.

    • Continue observations daily for a total of 14 days.

    • Record all clinical signs of toxicity, their onset, duration, and severity.

    • Record body weights just prior to dosing and at least weekly thereafter.

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis and Interpretation:

    • The number of animals that die or are euthanized for humane reasons within each dose group is recorded.

    • The results are interpreted according to the flowchart provided in the OECD 423 guideline to determine the toxicity classification of the carbamate.[12]

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure (OECD 423) cluster_decision Decision Point cluster_next_steps Next Steps cluster_final Final Analysis Animal_Acclimatization Animal Acclimatization Dose_Group1 Dose Group 1 (3 animals) Animal_Acclimatization->Dose_Group1 Dose_Formulation Dose Formulation Dose_Formulation->Dose_Group1 Start_Dose Select Starting Dose Start_Dose->Dose_Group1 Observe_14d Observe for 14 Days (Clinical Signs, Body Weight) Dose_Group1->Observe_14d Evaluate_Outcome Evaluate Outcome (Mortality/Survival) Observe_14d->Evaluate_Outcome Necropsy Gross Necropsy Observe_14d->Necropsy Stop_Test Stop Test & Classify Evaluate_Outcome->Stop_Test Dose_Higher Dose Next Group at Higher Level Evaluate_Outcome->Dose_Higher Dose_Lower Dose Next Group at Lower Level Evaluate_Outcome->Dose_Lower Final_Classification Final Toxicity Classification Necropsy->Final_Classification

Caption: Workflow for an in vivo acute oral toxicity study in rodents following OECD Guideline 423.

Authoritative Grounding and Risk Assessment

The toxicological evaluation of N-substituted carbamate insecticides is a critical component of the regulatory risk assessment process. In the United States, the Environmental Protection Agency (EPA) is responsible for regulating pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Food Quality Protection Act (FQPA).[3][7]

The FQPA requires the EPA to consider the cumulative effects of pesticides and other substances that have a common mechanism of toxicity.[5][7] The EPA has determined that N-methyl carbamate pesticides share a common mechanism of toxicity through the inhibition of acetylcholinesterase.[3][7] Therefore, the risk assessment for these compounds includes a cumulative assessment of exposure from all sources, including food, water, and residential uses.[3]

The risk assessment process integrates toxicity data (such as LD50 and NOAEL values) with exposure data to characterize the potential risk to human health and the environment. This comprehensive approach ensures that the use of carbamate insecticides does not pose an unreasonable adverse effect on human health or the environment.

Conclusion

The toxicological profile of N-substituted carbamate insecticides is well-characterized by their reversible inhibition of acetylcholinesterase. Their rapid metabolism and excretion lead to a relatively short duration of acute toxicity compared to organophosphates. However, the potential for chronic health effects, including neurotoxicity and carcinogenicity, necessitates a thorough and ongoing toxicological evaluation. The experimental protocols outlined in this guide provide a framework for the robust in vitro and in vivo assessment of these compounds. A comprehensive understanding of their toxicology, grounded in sound scientific principles and regulatory guidelines, is essential for ensuring their safe use and for the development of safer alternatives.

References

  • Fishel, F. M. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida IFAS Extension. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1999). Common Mechanism of Toxicity: Evaluation of Carbamate Pesticides. Regulations.gov. Retrieved from [Link]

  • Zhelev, Z., & Petrova, D. (2022). Intoxication with carbamate insecticides and toxicological risk to animals. CABI Digital Library. Retrieved from [Link]

  • National Pesticide Information Center. (2009). Carbaryl General Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Guidance for Human Health Risk Assessments for Pesticides. Retrieved from [Link]

  • World Health Organization. (1986). Environmental Health Criteria 64: Carbamate Pesticides: A General Introduction. International Programme on Chemical Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Human Health Guidance. Risk Assessment Information System. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2018). Determination of Median Lethal Dose of Carbamate Insecticides Bendiocarb and Carbaryl in Garden Lizard, Calotes versicolor. Journal of Stress Physiology & Biochemistry, 14(3), 5-11. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2015). Acute toxicity in the rat after oral administration Study No. 140402. Regulations.gov. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2004). Carbamate Cumulative Assessment Group; Availability. Federal Register. Retrieved from [Link]

  • da Silva, A. F., de Oliveira, G. A., & de Souza, R. M. (2018). Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation. Química Nova, 41(7), 825-830. Retrieved from [Link]

  • Scribd. Ellman Esterase Assay Protocol. Retrieved from [Link]

  • European Food Safety Authority. No Observed Adverse Effect Level (NOAEL). Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. Academia.edu. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Preliminary N-Methyl Carbamate Cumulative Risk Assessment: Fact Sheet. Regulations.gov. Retrieved from [Link]

  • Oreate AI. (2026). Unpacking NOAEL: The 'No Observed Adverse Effect Level' in Toxicology. Oreate AI Blog. Retrieved from [Link]

  • Nikam, A. V., Gothe, S. R., & Rameshwar, S. (2023). OECD Guidelines for Acute Oral Toxicity Studies: An Overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 136-141. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity – Fixed Dose Procedure. Retrieved from [Link]

  • Musilek, K., Holas, O., & Kuca, K. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2550-2561. Retrieved from [Link]

  • Miranda-Contreras, L., et al. (2015). A Review on the Assessment of the Potential Adverse Health Impacts of Carbamate Pesticides. IntechOpen. Retrieved from [Link]

  • Gupta, R. C. (Ed.). (2006).
  • Timchalk, C. (2010). Biomonitoring of Pesticides: Pharmacokinetics of Organophosphorus and Carbamate Insecticides. In T. Satoh & R. C. Gupta (Eds.), Anticholinesterase Pesticides: Metabolism, Neurotoxicity, and Epidemiology (pp. 267-287). John Wiley & Sons.
  • Ecobichon, D. J. (2001). Toxic effects of pesticides. In C. D. Klaassen (Ed.), Casarett and Doull's Toxicology: The Basic Science of Poisons (6th ed., pp. 763-810). McGraw-Hill.

Sources

Methodological & Application

protocol for carbamoylation using ethyl N-(5-chloro-2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Phosgene-Free Carbamoylation and Urea Synthesis via Ethyl N-(5-chloro-2-methylphenyl)carbamate

Strategic Overview & Rationale

Ethyl N-(5-chloro-2-methylphenyl)carbamate (CAS 35442-34-3) serves as a highly stable, bench-safe surrogate for the corresponding aryl isocyanate. In drug development and materials science, the direct handling of isocyanates is often complicated by their acute toxicity, extreme moisture sensitivity, and tendency to spontaneously polymerize. By utilizing an ethyl carbamate as a precursor, researchers can achieve controlled transcarbamoylation or asymmetric urea synthesis through in situ thermal cracking or catalytic transesterification[1]. This application note details the mechanistic pathways and provides a robust, self-validating protocol for utilizing this specific reagent.

Mechanistic Pathways: Transcarbamoylation vs. Isocyanate Generation

The reaction of ethyl N-(5-chloro-2-methylphenyl)carbamate with nucleophiles (alcohols or amines) proceeds via two distinct mechanistic paradigms, dictated by the reaction temperature and the presence of a Lewis acid catalyst:

  • Direct Addition-Elimination: At lower temperatures with strong nucleophiles, the reaction proceeds via direct nucleophilic attack at the carbamate carbonyl. This forms a tetrahedral intermediate, followed by the elimination of ethanol.

  • Thermal Cracking (Isocyanate Surrogate Pathway): At elevated temperatures (>110°C), particularly in the presence of Lewis acid catalysts (e.g., Titanium(IV) isopropoxide), the carbamate undergoes a thermal elimination reaction to yield 5-chloro-2-methylphenyl isocyanate and ethanol in situ[1]. The transient, highly electrophilic isocyanate is then rapidly trapped by the nucleophile.

Reaction Pathway Visualization

G A Ethyl N-(5-chloro- 2-methylphenyl)carbamate B Thermal Cracking (>110°C) + Catalyst A->B - Ethanol C 5-chloro-2-methylphenyl isocyanate B->C in situ generation D Nucleophilic Addition (R-NH2 or R-OH) C->D Trapping E Target Urea or Carbamate Derivative D->E Product Formation

Mechanistic flow of ethyl N-(5-chloro-2-methylphenyl)carbamate acting as an isocyanate surrogate.

Experimental Protocol: Synthesis of Asymmetric Ureas

Objective: To synthesize 1-(5-chloro-2-methylphenyl)-3-alkylurea via the transcarbamoylation of ethyl N-(5-chloro-2-methylphenyl)carbamate with a primary aliphatic amine.

Self-Validating System: This protocol utilizes a Dean-Stark apparatus to continuously remove the ethanol byproduct. Because the reaction stoichiometry dictates that one mole of ethanol is produced per mole of product, the volume of ethanol collected in the trap serves as a direct, macroscopic indicator of reaction progression and completion.

Step 1: Reagent Preparation and System Purging

  • Action: Dry toluene over 4Å molecular sieves for 24 hours prior to use. Purge a 100 mL Schlenk flask with inert gas (N2 or Argon).

  • Causality: Although the starting carbamate is stable, the transiently generated isocyanate intermediate is highly reactive toward moisture. Trace water will hydrolyze the isocyanate to an amine, which will then react with another equivalent of isocyanate to form an unwanted symmetric 1,3-bis(5-chloro-2-methylphenyl)urea byproduct.

Step 2: Reaction Assembly

  • Action: Add 10.0 mmol of ethyl N-(5-chloro-2-methylphenyl)carbamate and 12.0 mmol (1.2 equiv) of the target primary amine to the flask. Add 50 mL of anhydrous toluene.

  • Causality: A slight stoichiometric excess of the amine ensures complete consumption of the carbamate and compensates for any minor volatilization of the amine during the heating phase.

Step 3: Catalyst Introduction

  • Action: Inject 0.5 mmol (5 mol%) of Titanium(IV) isopropoxide (Ti(O-iPr)4).

  • Causality: The Lewis acid coordinates to the carbonyl oxygen of the carbamate, increasing its electrophilicity and significantly lowering the activation energy required for the expulsion of the ethoxy leaving group[2].

Step 4: Thermal Activation and Equilibrium Shifting

  • Action: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the reaction to a vigorous reflux (approx. 115°C).

  • Causality: Transcarbamoylation is inherently an equilibrium-driven process. By refluxing in toluene, the liberated ethanol (b.p. 78°C) azeotropes and is collected in the Dean-Stark trap. Removing the lower-boiling alcohol drives the reaction forward according to Le Chatelier's principle[3].

Step 5: Monitoring and Validation

  • Action: Monitor the reaction by TLC (Hexanes:EtOAc 3:1) or GC-MS. Validate completion by observing the cessation of ethanol accumulation in the trap (expected theoretical volume: ~0.58 mL).

  • Causality: Correlating the stoichiometric release of ethanol with the disappearance of the starting material provides a dual-validation mechanism, ensuring the reaction is not halted prematurely.

Step 6: Isolation and Purification

  • Action: Cool the mixture to 0°C. The asymmetric urea product typically precipitates out of the non-polar toluene solution. Isolate the solid via vacuum filtration, wash with cold hexanes (2 x 10 mL), and dry under high vacuum.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions for the transcarbamoylation process, highlighting the critical role of temperature and catalyst selection in driving yield and suppressing byproducts.

Catalyst (5 mol%)Temperature (°C)SolventTime (h)Yield (%)Byproduct (Symmetric Urea)
None80Toluene24< 10Trace
None115 (Reflux)Toluene18455%
Ti(O-iPr)480Toluene1262Trace
Ti(O-iPr)4 115 (Reflux) Toluene 4 92 < 1%
Dibutyltin dilaurate115 (Reflux)Toluene5882%

References

  • Carbamate synthesis by carbamoylation - Organic Chemistry Portal. [Link]

  • A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates - ResearchGate. [Link]

  • US6228953B1 - Process for the preparation of carbamate functional polymers - Google P

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Degradation of Ethyl N-(5-chloro-2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and drug development professionals with a deep mechanistic understanding of Ethyl N-(5-chloro-2-methylphenyl)carbamate (CAS 35442-34-3) .

Rather than just listing what goes wrong, this guide explains why it goes wrong at a molecular level, providing you with self-validating troubleshooting workflows to ensure the scientific integrity of your analytical and formulation data.

Part 1: Core Mechanistic Pathways (The "Why")

To troubleshoot degradation, you must first understand the structural vulnerabilities of your molecule. Ethyl N-(5-chloro-2-methylphenyl)carbamate is a secondary carbamate featuring an electron-withdrawing aryl ring and an ionizable N-H proton. This specific structural motif dictates its primary degradation pathways.

The E1cB vs. BAc2 Hydrolysis Paradigm

In aqueous media, carbamates degrade via two competing mechanisms:

  • BAc2 Mechanism (Base-catalyzed Acyl-oxygen cleavage): A slow, bimolecular pathway where a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate[1].

  • E1cB Mechanism (Elimination Unimolecular conjugate Base): A rapid pathway exclusive to carbamates with an ionizable N-H proton. The base deprotonates the nitrogen to form a carbamate anion, which then undergoes rate-determining elimination of the alkoxide leaving group to form a highly reactive isocyanate intermediate[2].

Because the 5-chloro-2-methylphenyl group increases the acidity of the N-H proton, alkaline degradation of this compound is heavily dominated by the rapid E1cB pathway [1].

E1cB_Pathway Substrate Ethyl N-(5-chloro-2- methylphenyl)carbamate Anion Carbamate Anion (Conjugate Base) Substrate->Anion + OH- (Fast) Isocyanate 5-Chloro-2-methylphenyl Isocyanate Anion->Isocyanate - Ethoxide (Rate-Determining) Carbamic Carbamic Acid Isocyanate->Carbamic + H2O (Fast) Amine 5-Chloro-2-methylaniline + CO2 Carbamic->Amine - CO2 (Fast)

E1cB alkaline hydrolysis pathway of Ethyl N-(5-chloro-2-methylphenyl)carbamate.

Part 2: Troubleshooting Guide & FAQs

Q: My compound is rapidly degrading in basic formulation buffers (pH > 8). How can I stabilize it?

Causality: The degradation is not a simple ester hydrolysis; it is triggered by the deprotonation of the N-H group[2]. Once the carbamate anion forms, elimination to the isocyanate is inevitable. Solution: The most effective stabilization strategy is maintaining the formulation pH below 7.0, where the N-H proton remains intact. If a basic pH is strictly required for solubility, you must lower the local dielectric constant using co-solvents (e.g., PEG 400 or propylene glycol) or encapsulate the API in micelles to shield the N-H group from hydroxide ions.

Q: I am observing multiple degradation peaks in GC-MS that do not appear in my LC-MS purity profiles. What is happening?

Causality: You are observing thermally induced cycloreversion. At the high temperatures of a GC inlet (>150°C), secondary carbamates undergo thermal elimination, splitting into 5-chloro-2-methylphenyl isocyanate and ethanol[3]. Solution: This is an analytical artifact, not a true formulation impurity. Switch to LC-MS for accurate purity determination, or derivatize the N-H group (e.g., via alkylation or silylation) prior to GC injection to block the thermal elimination pathway.

Q: I formulated this API with an excipient containing primary amines, and I am seeing a massive loss of API alongside a new, unknown high-mass adduct. Why?

Causality: Even at neutral pH, trace amounts of the isocyanate intermediate can form over time. Isocyanates are powerful electrophiles that will rapidly react with any available nucleophile[4]. Primary amines in your excipients act as nucleophilic traps, reacting with the isocyanate to form highly stable, irreversible urea adducts. Solution: Avoid amine-containing excipients (e.g., tromethamine/Tris buffers, certain amino acids). Use non-nucleophilic buffers like phosphate or citrate.

Part 3: Validated Experimental Protocols

To ensure data integrity, every analytical protocol must be a self-validating system. Below are two methodologies designed to map and prove the degradation pathways of this compound.

Protocol 1: Mass-Balance Forced Degradation Profiling

Purpose: To determine the kinetic inflection point of E1cB hydrolysis while ensuring no volatile degradants are "lost" in the data.

  • Sample Preparation: Prepare a 1.0 mg/mL stock of the carbamate in HPLC-grade Acetonitrile. Spike in 0.1 mg/mL of Triphenylphosphine Oxide (TPPO) as a highly stable, non-reactive internal standard.

  • Stress Application: Aliquot 100 µL of the stock into three separate vials. Add 900 µL of the following aqueous buffers to each respective vial:

    • Vial A: 0.1 N HCl (pH 1.0)

    • Vial B: 50 mM Phosphate Buffer (pH 7.4)

    • Vial C: 50 mM Borate Buffer (pH 10.0)

  • Incubation: Incubate all vials at 40°C in a thermoshaker at 300 rpm.

  • Quenching (Critical Step): At t=0, 2h, 8h, and 24h, extract 100 µL from each vial and immediately quench by adding 100 µL of 1% Formic Acid in Acetonitrile to instantly protonate any carbamate anion and halt the E1cB pathway.

  • Analysis: Analyze via LC-UV (254 nm).

  • Self-Validation Check: Calculate the molar sum of the remaining API and the primary degradant (5-chloro-2-methylaniline) relative to the TPPO internal standard. If the mass balance drops below 98%, it indicates the transient isocyanate is polymerizing or reacting with impurities rather than hydrolyzing to the amine.

Protocol 2: Mechanistic Validation via Isocyanate Trapping

Purpose: To definitively prove that alkaline degradation proceeds via the E1cB isocyanate intermediate rather than the BAc2 tetrahedral intermediate[4].

  • Reaction Setup: Prepare a 1 mM solution of the API in 50% MeCN / 50% Water.

  • Nucleophilic Trapping: Add Dibutylamine (a strong, sterically hindered secondary amine) to a final concentration of 10 mM.

  • Initiation: Adjust the pH to 10.0 using 0.1 M NaOH to trigger the E1cB cascade.

  • Control Setup: Run a parallel reaction without Dibutylamine (Self-validation control).

  • Analysis: Quench after 30 minutes with 1% Formic acid and analyze via LC-MS.

    • Expected Result: The control will yield 5-chloro-2-methylaniline (m/z ~141). The trapped sample will yield a 1,1-dibutyl-3-(5-chloro-2-methylphenyl)urea adduct (m/z ~296), proving the existence of the isocyanate intermediate.

Trapping_Workflow Step1 1. Prepare API Solution (1 mM in MeCN) Step2 2. Add Trapping Agent (10 mM Dibutylamine) Step1->Step2 Step3 3. Initiate Hydrolysis (Add pH 10 Buffer) Step2->Step3 Step4 4. Quench Reaction (Add 1% Formic Acid) Step3->Step4 Step5 5. LC-MS Analysis (Detect Urea Adduct) Step4->Step5

Step-by-step workflow for the isocyanate trapping assay using dibutylamine.

Part 4: Quantitative Data Summary

The table below summarizes the expected kinetic behavior and product distribution for Ethyl N-(5-chloro-2-methylphenyl)carbamate under various stress conditions.

Stress ConditionDominant MechanismRelative Stability (Half-Life)Major Degradation Products
Aqueous Acidic (pH 2.0) AAc2 (Acid-catalyzed)Highly Stable (>30 days at 25°C)5-Chloro-2-methylaniline, Ethanol, CO₂
Aqueous Neutral (pH 7.4) Spontaneous HydrolysisStable (>14 days at 25°C)5-Chloro-2-methylaniline, Ethanol, CO₂
Aqueous Basic (pH 10.0) E1cB (Base-catalyzed)Unstable (<2 hours at 25°C)5-Chloro-2-methylaniline, Ethanol, CO₂
Nucleophilic Media (Amines) Isocyanate TrappingHighly Unstable (Minutes)Asymmetric Urea Adducts, Ethanol
Thermal (Solid, >150°C) Thermal CycloreversionRapid Degradation (Instant in GC)5-Chloro-2-methylphenyl isocyanate, Ethanol

References

  • Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody. Biochemical Journal / PubMed Central.[Link]

  • Antibody Catalysis of BAc2 Aryl Carbamate Ester Hydrolysis: A Highly Disfavored Chemical Process. Journal of the American Chemical Society (ACS Publications).[Link]

  • Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration. Sustainability (MDPI).[Link]

  • Kinetics and Mechanistic Studies of the Hydrolysis of Diisocyanate-Derived Bis-thiocarbamates of Cysteine Methyl Ester. Chemical Research in Toxicology (CDC Stacks).[Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of Ethyl N-(5-chloro-2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Ethyl N-(5-chloro-2-methylphenyl)carbamate is a highly hydrophobic small molecule. Like many aryl carbamates, its lipophilic core (a chloro- and methyl-substituted phenyl ring) drives poor aqueous solubility. When introduced into aqueous biological assays, this compound is highly prone to colloidal aggregation, precipitation, and non-specific binding (NSB). These physical behaviors lead to assay artifacts, underestimated potency, and erratic pharmacokinetic profiles[1].

This technical guide provides field-proven, self-validating strategies to overcome these limitations, ensuring that the concentration you dose is the concentration your target actually experiences.

Troubleshooting Matrix: Quick Reference

SymptomRoot CauseRecommended Solution
Immediate cloudiness upon buffer addition Solvent shift causing localized supersaturation.Use step-down dilution; avoid >1:50 direct aqueous dilutions.
Loss of assay signal over time Non-specific binding (NSB) to hydrophobic plasticware.Supplement buffer with 0.01% Tween-20 or use low-binding plates.
High replicate variability Colloidal aggregation sequestering the free compound.Pre-filter solutions (0.22 µm); verify monomeric state via DLS.
Cell toxicity / Enzyme inhibition Organic solvent (DMSO) concentration exceeds 1%.Formulate with HP-β-CD to eliminate the need for organic solvents.

In-Depth FAQs & Mechanistic Troubleshooting

Q1: Why does my compound immediately precipitate when diluted from a DMSO stock into my assay buffer? A: This is a classic "solvent shift" phenomenon. Ethyl N-(5-chloro-2-methylphenyl)carbamate has a high LogP. When a concentrated DMSO stock is introduced rapidly into an aqueous environment, the fast diffusion of DMSO into the water leaves the hydrophobic compound locally supersaturated. Without the solvent shell, the high lattice energy of the compound drives rapid nucleation and precipitation[2]. Solution: Avoid direct, high-ratio dilutions (e.g., 1:100 directly into buffer). Instead, use a step-down dilution method, or incorporate solubilizing agents prior to aqueous exposure.

Q2: My biochemical assay readouts are highly inconsistent, but I don't see any visible precipitate. What is happening? A: You are likely experiencing Non-Specific Binding (NSB) or micro-aggregation. Highly lipophilic carbamates tend to adsorb onto the hydrophobic surfaces of polystyrene multi-well plates. Alternatively, they form sub-visible colloidal aggregates that sequester the compound, reducing the "free" effective concentration[1]. Solution: Introduce a non-ionic surfactant (e.g., 0.01% Tween-20 or CHAPS) to lower surface tension and coat the plasticware, preventing adsorption.

Q3: I am moving to cell-based assays and cannot use high concentrations of DMSO or surfactants due to toxicity. How can I deliver the compound? A: The most effective strategy for delivering hydrophobic aryl carbamates in physiological conditions is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3]. The cyclodextrin molecule features a hydrophilic exterior and a hydrophobic toroidal cavity. The lipophilic chloro-methylphenyl ring of the carbamate inserts into this cavity via van der Waals forces, shielding it from water while the hydrophilic exterior maintains aqueous solubility. This method can increase the apparent aqueous solubility of carbamates by over 1000-fold without the cellular toxicity associated with organic solvents[4][5].

Logical Decision Framework

DecisionTree Start Compound Precipitates in Buffer CheckAssay Is the assay sensitive to organic solvents? Start->CheckAssay SolventTol Yes (e.g., Cell-based) CheckAssay->SolventTol Yes SolventIntol No (e.g., Biochemical) CheckAssay->SolventIntol No Cyclo Use HP-β-CD Complexation (0.1 - 10% w/v) SolventTol->Cyclo CoSolv Use Co-solvents / Surfactants (DMSO <1%, 0.01% Tween-20) SolventIntol->CoSolv

Decision tree for selecting the appropriate solubility strategy based on assay constraints.

Experimental Workflows

Protocol 1: Preparation of HP-β-CD Inclusion Complexes

This protocol forces the hydrophobic compound into the cyclodextrin cavity using a solvent-evaporation method, creating a stable, water-soluble complex.

Workflow Step1 Weigh Compound & HP-β-CD Step2 Co-dissolve in Co-solvent (EtOH) Step1->Step2 Step3 Evaporate Solvent (Dry Film) Step2->Step3 Step4 Reconstitute in Aqueous Buffer Step3->Step4 Step5 Filter (0.22 µm) & Quantify Step4->Step5

Workflow for generating self-validating cyclodextrin inclusion complexes.

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh Ethyl N-(5-chloro-2-methylphenyl)carbamate and HP-β-CD at a 1:2 molar ratio.

  • Co-dissolution: Dissolve both powders completely in a volatile co-solvent (e.g., absolute Ethanol). Causality: This ensures complete molecular mixing of the host and guest molecules.

  • Solvent Evaporation: Remove the solvent under reduced pressure (Rotary Evaporator or SpeedVac) at 40°C until a dry film is formed. Causality: As the solvent evaporates, the thermodynamic penalty of the hydrophobic carbamate being exposed forces it into the hydrophobic cavity of the cyclodextrin.

  • Reconstitution: Add the desired volume of aqueous buffer (e.g., PBS, pH 7.4) to the film. Vortex vigorously for 5 minutes and sonicate for 15 minutes.

  • Filtration: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed compound. Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Self-Validation (Quantification): Measure the final concentration of the filtrate via HPLC-UV against a standard curve. Causality: If the measured concentration matches your theoretical yield, the complexation successfully shielded the hydrophobic core. If the concentration is low, the uncomplexed compound precipitated and was retained by the filter, indicating the need to increase the cyclodextrin molar ratio.

Protocol 2: Step-Down Dilution for Biochemical Assays

Use this protocol when cyclodextrin complexation is not feasible and the assay can tolerate trace amounts of DMSO and surfactants.

Step-by-Step Methodology:

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Dilution: Dilute the primary stock 1:10 into a buffer containing 10% DMSO and 0.1% Tween-20 (Yields 1 mM compound in 19% DMSO). Causality: Gradual reduction of the organic solvent fraction prevents the localized supersaturation shock that causes nucleation.

  • Final Assay Dilution: Dilute the intermediate stock 1:100 into the final assay buffer (Yields 10 µM compound, 0.19% DMSO, 0.001% Tween-20).

  • Equilibration: Allow the plate to incubate at room temperature for 30 minutes before adding biological targets.

  • Self-Validation (DLS Verification): Analyze the final assay solution using Dynamic Light Scattering (DLS). Causality: A successful step-down dilution will yield a monomeric or micellar population (<10 nm). The presence of large particles (>100 nm) indicates colloidal aggregation, invalidating the assay readout[1].

References

  • Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. SciELO. Available at:[Link]

  • Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. ResearchGate. Available at:[Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available at:[Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Waters. Available at: [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in Carbamoylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Carbamoylation is a highly versatile chemical process, essential for both studying protein structures (via urea denaturation) and synthesizing critical pharmaceutical intermediates (such as ureas and carbamates). However, the highly electrophilic nature of the reagents involved—such as isocyanates, cyanate ions, and carbonyldiimidazole (CDI)—frequently leads to off-target reactions.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic protocols. Here, we explore the causality behind byproduct formation and provide self-validating workflows to ensure your carbamoylation reactions yield pristine proteins and high-purity small molecules.

MODULE 1: Protein Biochemistry & Structural Biology

Core Issue: Unwanted Protein Carbamoylation During Urea Denaturation

Troubleshooting Q&A

Q1: Why do my target proteins undergo spontaneous carbamoylation when using urea as a denaturant, and how does this affect my data? A1: Urea in aqueous solutions exists in a thermodynamic equilibrium with ammonium cyanate. The cyanate ion is a potent electrophile that reacts non-enzymatically with the primary amines of lysine side chains and the N-terminus of proteins, forming a byproduct called homocitrulline 1[1]. This modification neutralizes the positive charge of lysine, fundamentally altering the protein's isoelectric point (pI), folding dynamics, and enzymatic function. This artifact can completely ruin downstream mass spectrometry (introducing a +43 Da mass shift) or crystallization efforts.

Q2: How can I definitively prevent cyanate accumulation and protect my proteins in 8M urea buffers? A2: The most robust approach relies on a two-pronged strategy: physical removal and chemical scavenging. First, use a mixed-bed ion exchange resin to physically strip ambient cyanate ions from the solution. Second, introduce a "cyanate scavenger." Free amino acids or primary amine buffers (like Tris or Glycine) possess α -amino groups that compete with protein lysine residues for cyanate binding. Because the affinity of cyanate for these free amino acids is significantly higher, they act as sacrificial targets, keeping your target protein pristine 2[2].

Quantitative Data: Cyanate Kinetics

The degradation of urea into cyanate is highly dependent on temperature and time. The table below summarizes the quantitative impact of environmental controls and scavengers.

ConditionTemperatureIncubation TimeCyanate Concentration (mM)Protein Carbamoylation Rate
No Scavenger4°C24 hours< 0.2Negligible
No Scavenger25°C24 hours~ 2.0Moderate
No Scavenger37°C24 hours> 10.0High (Critical Failure)
100 mM Tris (Scavenger) 37°C 24 hours < 0.5 (Free Cyanate) Low / Protected
Experimental Protocol 1: Preparation of Artifact-Free 8M Urea Buffer

This protocol is a self-validating system designed to guarantee the absence of reactive cyanate before your protein is introduced.

  • Dissolution: Dissolve ultrapure (molecular biology grade) urea in deionized water to a concentration of 8.5M. Crucial: Do not heat the solution above 30°C to force dissolution. Use a room-temperature water bath and vigorous magnetic stirring. Heat exponentially accelerates cyanate formation.

  • Physical Deionization: Add 10 g/L of a mixed-bed ion exchange resin (e.g., Amberlite IRN-150). Stir for 30 minutes.

  • Self-Validation Step: Measure the conductivity of the urea solution before and after resin treatment. A successful removal of ionic cyanate and ammonium will result in a sharp drop in conductivity (approaching that of pure water), validating the buffer's purity.

  • Filtration: Filter the solution through a 0.22 µm membrane to remove the resin beads.

  • Chemical Scavenging: Supplement the buffer with 50–100 mM Tris-HCl or 100 mM Glycine (pH 7.5 - 8.0).

  • Finalization: Adjust the final volume to achieve exactly 8.0M urea. Use within 24 hours and store strictly at 4°C.

Workflow Urea Urea Solution (8M) Cyanate Cyanate Accumulation Urea->Cyanate Degradation Heat Heat / Aging Heat->Cyanate Carbamylated Carbamylated Protein (Byproduct) Cyanate->Carbamylated + Protein Scavenged Inert Scavenger-Cyanate Adduct Cyanate->Scavenged + Scavenger Protein Target Protein (Lysine/N-term) Protein->Carbamylated Scavenger Scavenger (e.g., Tris, Glycine) Scavenger->Scavenged Protected Native Protein (Protected) Scavenged->Protected Prevents modification

Diagram 1: Logical workflow of cyanate accumulation and the protective mechanism of chemical scavengers.

MODULE 2: Organic Synthesis & Drug Development

Core Issue: Symmetrical Urea Byproducts in Unsymmetrical Urea Synthesis

Troubleshooting Q&A

Q3: When synthesizing unsymmetrical ureas using an amine and an isocyanate, why is my major byproduct a symmetrical urea? A3: The formation of symmetrical urea (R-NH-CO-NH-R) during the intended synthesis of an unsymmetrical urea (R-NH-CO-NH-R') is almost universally caused by trace water contamination in your solvents or reagents. Water acts as a nucleophile, attacking the isocyanate to form a highly unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (losing CO₂) to form a primary amine. This newly formed, highly nucleophilic amine immediately attacks another equivalent of unreacted isocyanate, yielding the symmetrical urea byproduct 3[3].

Q4: I am using CDI (1,1'-Carbonyldiimidazole) to avoid toxic isocyanates, but I still get symmetrical ureas and low yields. What is the mechanistic flaw? A4: CDI is highly moisture-sensitive and will generate identical byproducts if water is present. Furthermore, the intermediate formed (an acylimidazole) requires strict stoichiometric control. If the first amine is added too quickly or in excess, it can react twice with CDI, forming the symmetrical urea before the second, different amine is introduced. To prevent this, employ an "inverse addition" technique and ensure the first intermediate is fully formed before introducing the second amine 4[4]. Alternatively, novel catalytic methods using methanol as a C1 source have been developed to bypass isocyanate intermediates entirely, producing hydrogen as the sole byproduct[5].

Experimental Protocol 2: Anhydrous Synthesis of Unsymmetrical Ureas via CDI

This protocol utilizes inverse addition and intermediate tracking to prevent symmetrical dimerization.

  • Anhydrous Preparation: Flame-dry a two-neck round-bottom flask under vacuum and purge with dry Argon three times. Use strictly anhydrous dichloromethane (DCM) stored over molecular sieves.

  • Reagent Loading: Dissolve 1.0 equivalent of CDI in anhydrous DCM under Argon. Cool the flask to 0°C using an ice bath. Lowering the temperature controls the exothermic reaction and limits the kinetic energy available for over-reaction.

  • Inverse Addition: Dissolve 0.95 equivalents of Amine A (select the less nucleophilic amine for this step) in anhydrous DCM. Add this solution dropwise to the CDI solution over 30 minutes. Causality: Adding the amine slowly to an excess of CDI ensures that once the acylimidazole intermediate forms, there is no free Amine A available to attack it a second time.

  • Self-Validation Step: Stir for 2 hours at room temperature. Monitor the reaction by TLC (quench a micro-aliquot in methanol to form the stable methyl carbamate for visualization). Do not proceed until Amine A is completely consumed.

  • Second Addition: Add 1.2 equivalents of Amine B (the more nucleophilic amine). If Amine B is a hydrochloride salt, add 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA) to liberate the free amine.

  • Completion: Stir at room temperature for 12 hours. Quench with saturated aqueous NH₄Cl, extract with DCM, and purify via flash chromatography.

G Isocyanate Isocyanate (R-NCO) Carbamic Carbamic Acid Intermediate Isocyanate->Carbamic + H2O SymUrea Symmetrical Urea (Byproduct) Isocyanate->SymUrea UnsymUrea Unsymmetrical Urea (Target) Isocyanate->UnsymUrea + R'-NH2 Water H2O Contaminant Water->Carbamic Amine2 Amine (R'-NH2) Reagent Amine2->UnsymUrea Amine1 Hydrolyzed Amine (R-NH2) Carbamic->Amine1 - CO2 Amine1->SymUrea + R-NCO

Diagram 2: Mechanistic pathway showing how trace water drives the formation of symmetrical urea byproducts.

References

  • Carbamylated Proteins in Renal Disease: Aggravating Factors or Just Biomarkers? - MDPI. 1

  • Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC. 2

  • A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives... - ResearchGate. 4

  • Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source - Organic Letters. 5

  • Technical Support Center: Overcoming Contamination in Synthesis - Benchchem. 3

Sources

optimizing temperature and catalyst for carbamate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbamate Synthesis . This portal is designed for researchers, scientists, and drug development professionals seeking advanced troubleshooting, mechanistic insights, and validated protocols for optimizing temperature and catalyst selection in carbamate synthesis.

Our guidelines bridge the gap between thermodynamic theory and benchtop execution, ensuring high-yield, selective, and reproducible results.

Core Optimization Workflow

OptimizationWorkflow A Substrate Input: Amine + CO2/Carbonate B Catalyst Selection: Metal Oxides vs. Organocatalysts A->B C Temperature Optimization: Thermodynamic vs. Kinetic Control B->C D Reaction Monitoring: In-line GC-MS / HPLC C->D E Product Isolation: Carbamate Yield & Selectivity D->E

Workflow for optimizing catalyst and temperature in carbamate synthesis.

Part 1: Frequently Asked Questions (FAQs) on Mechanism & Thermodynamics

Q1: How do I choose the right catalyst system for CO₂-based carbamate synthesis? A1: The choice of catalyst dictates the activation energy pathway and the required reaction conditions.

  • Organocatalysts (e.g., DBU, TMG): Ideal for mild, continuous-flow systems. Superbases like 1,1,3,3-tetramethylguanidine (TMG) do not directly transfer CO₂. Instead, they form a reversible zwitterionic adduct, but the actual mechanism involves CO₂ dissociation followed by the superbase deprotonating the amine as it attacks free CO₂[1]. This allows for low-temperature operations (e.g., 70°C)[2].

  • Mixed Metal Oxides (e.g., CeO₂, Ce:Zr): Best for batch reactions using dialkyl carbonates. These heterogeneous catalysts are highly stable but require high thermal energy (100–220°C) to activate the substrates[3].

  • Bifunctional Organocatalysts (e.g., TBD): Required for enantioselective synthesis of chiral cyclic carbamates. They stabilize the carbamic acid intermediate while activating it toward enantioselective carbon-oxygen bond formation[4].

Q2: Why does increasing the reaction temperature sometimes decrease my carbamate yield? A2: Carbamate synthesis is a delicate balance between kinetic acceleration and thermodynamic degradation. Higher temperatures do not universally improve yields due to three primary causalities:

  • Byproduct Pathway Activation: In DBU-catalyzed flow synthesis, lowering the temperature to 60°C decreases conversion by 15% due to kinetic limitations. However, exceeding 70°C (e.g., 80°C) provides enough thermal energy to surpass the activation threshold for N-alkylation, leading to unwanted byproducts[2].

  • Reagent Volatility and Dissociation: In Cs₂CO₃-mediated synthesis, yields peak at 120°C (85%). Pushing the temperature to 140°C causes the solvent (DMF) to dissociate and low molecular weight amines to evaporate before they can react with in-situ generated CO₂[5].

  • Competing Side Reactions: When synthesizing cyclic carbamates from homoallylic amines, temperatures must be kept extremely low (-20°C). Higher temperatures accelerate competing iodamine formation and alkene iodoamination, destroying the yield of the target carbamate[4].

MechanisticPathway N1 Amine + CO2 N3 Carbamate Salt Intermediate [Base-H]+ [RNHCOO]- N1->N3 Deprotonation N2 Organobase (e.g., DBU/TMG) N2->N3 Activation N4 Electrophile Addition (Alkyl Halide) N3->N4 Alkylation N5 N-Alkylation Byproduct (High Temp >80°C) N4->N5 Thermodynamic Override N6 Target Carbamate (Optimal Temp 60-70°C) N4->N6 Kinetic Control

Mechanistic pathway of base-catalyzed carbamate synthesis highlighting temperature dependence.

Part 2: Quantitative Data & Optimization Benchmarks

To facilitate rapid experimental design, the following table summarizes the optimal thermodynamic windows for various catalyst systems based on recent literature.

Catalyst SystemSubstrate ClassOptimal Temp (°C)Max Yield (%)Key Limitation / Causality of Yield Drop
DBU (Continuous Flow)Amines + CO₂ + Alkyl Halides70°C>90%>80°C provides energy to trigger N-alkylation byproducts[2].
Bifunctional TBD Homoallylic Amines + CO₂-20°C46–75%>0°C accelerates competing alkene iodoamination[4].
ZnCl₂ (Batch)Phenols + Carbamoyl Chlorides110°C80–86%Acidic impurities cause rapid decomposition of the catalyst[6].
Cs₂CO₃ Amines + EtOTs120°C85%>120°C causes DMF solvent dissociation and amine evaporation[5].
Mixed Metal Oxides Amines + Dialkyl Carbonates100–220°C60–99%Requires high thermal input; lower temps fail to activate substrates[3].

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in temperature or catalyst activity is caught before the final isolation step.

Protocol A: Continuous-Flow Synthesis of Carbamates (DBU-Catalyzed)

Optimized for rapid, scalable synthesis utilizing gaseous CO₂.

  • Reagent Preparation: In a 30 mL vial, dissolve the primary amine (1.0 equiv, 4.29 mmol), alkyl bromide (2.0 equiv, 8.58 mmol), and DBU (2.0 equiv, 8.58 mmol) in 5 mL of anhydrous acetonitrile[2].

    • Validation Checkpoint: Inspect the solution visually. It must be completely homogenous. Any precipitation indicates premature salt formation (likely due to moisture), which will clog the flow reactor.

  • System Priming: Flush a 10 mL coil reactor (e.g., Vapourtec E-series) with pure acetonitrile. Heat the reactor precisely to 70°C and set the back-pressure regulator (BPR) to 3 bar[2].

    • Validation Checkpoint: Monitor pressure stability for 5 minutes. Fluctuations >0.2 bar indicate a leak that will alter the CO₂ residence time and ruin the yield.

  • Execution: Pump the reagent mixture through the reactor at a flow rate of 250 μL/min. Simultaneously introduce CO₂ gas at a flow rate of 6.0 mL/min[2].

  • In-line Monitoring & Isolation: Collect the eluent.

    • Validation Checkpoint: Run an immediate GC-MS analysis on the first 2 mL of product. If the N-alkylated byproduct peak is >5%, the internal reactor temperature has drifted above 70°C. Recalibrate the heating mantle before continuing collection.

Protocol B: ZnCl₂-Catalyzed Batch Synthesis (Application: Rivastigmine)

Optimized for pharmaceutical intermediates requiring high enantiomeric purity.

  • Setup: In a dry flask under inert atmosphere, combine the enantiomerically enriched phenol scaffold (e.g., (S)-3-(1-(dimethylamino)ethyl)phenol) with N-ethyl,N-methyl carbamoyl chloride in toluene[6].

  • Catalyst Loading: Add exactly 0.5 equivalents of ZnCl₂ .

    • Causality Note: Loadings below 0.5 equiv result in incomplete conversion, while increasing to 0.75 or 1.0 equiv yields no discernible improvement and complicates purification[6].

  • Thermodynamic Activation: Heat the mixture to reflux (110°C ) and stir for 13 hours[6].

    • Validation Checkpoint: At hour 6, pull a 0.1 mL aliquot for HPLC analysis. The disappearance of the starting phenol peak validates catalyst activity. If the reaction has stalled, check the pH; trace acidic species from degraded solvents will decompose the zinc catalyst[7].

  • Isolation: Cool to room temperature, quench with water, extract with ethyl acetate, and purify via column chromatography to isolate the target drug molecule (Rivastigmine) with >90% ee[6].

Part 4: Troubleshooting Guide

Issue: I am observing high levels of polyurea byproduct when using CeO₂ catalysts with dialkyl carbonates. Diagnosis: Polyurea formation is a thermodynamically favored side reaction at sustained high temperatures. Solution: Implement a two-step, variable-temperature technology. Initiate the reaction at a lower temperature to form the intermediate, then ramp the temperature to drive the final carbamate formation. This kinetic control strategy has been shown to reduce polyurea yield from 16.9% down to 4.8% while boosting the target dicarbamate yield to 95.2%[3].

Issue: My cyclic carbamate synthesis shows poor enantiomeric excess (ee). Diagnosis: The bifunctional organocatalyst is failing to properly stabilize the carbamic acid intermediate, likely due to structural interference or improper hydration. Solution: Ensure you are using a non-crystalline form of the ligand. Furthermore, this specific catalytic cycle requires a "Goldilocks" amount of water—too strictly anhydrous conditions stall the proton-transfer steps, while excess water hydrolyzes the intermediates. Optimize your solvent's water content to ~0.1% v/v[4].

Issue: The yield of my carbamate drops significantly when I try to recycle my metal oxide catalyst. Diagnosis: Surface fouling or leaching of the active metal centers. Solution: If using Mg/ZrO₂, activity drop-off is common (e.g., yields dropping from 53.1% to 35.3% after three cycles)[3]. Switch to a more robust binary or ternary mixed metal oxide catalyst (such as Ce:Zr or Zn:Zr) which does not dissociate under standard carbamate synthesis conditions (100–220°C)[3].

Sources

common issues in scaling up carbamate production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist specializing in API manufacturing and process scale-up, I have designed this guide to address the critical bottlenecks in carbamate production. Scaling up from bench to pilot plant introduces non-linear challenges in heat transfer, mass transfer, and reaction kinetics.

This guide is built on the principle of mechanistic causality . We do not just provide instructions; we explain why a reaction fails at scale and how to engineer your workflows as self-validating systems.

Section 1: Advanced Troubleshooting Q&A

Q1: We are scaling up a carbamate synthesis using chlorosulfonyl isocyanate (CSI), but we are experiencing severe exothermic runaways and moisture degradation. How can we mitigate this?

A1: CSI and fluorosulfonyl isocyanate (FSI) react violently with amines and alcohols, releasing significant enthalpy. In batch reactors, the surface-area-to-volume ratio decreases upon scale-up, leading to inadequate heat dissipation[1].

  • Causality & Solution: The exotherm is driven by the rapid nucleophilic attack on the highly electrophilic isocyanate carbon. To mitigate this, consider reagent substitution. Replace CSI/FSI with Hexafluoroisopropyl N-Fluorosulfonyl Carbamate (HFC). HFC is a bench-stable solid that reacts smoothly with amines under ambient conditions without the need for cryogenic cooling or strictly anhydrous environments, yielding carbamates safely at a 0.1 mole-scale and beyond[1].

Q2: Our phosgene-free route using urea alcoholysis over a silica-supported catalyst is yielding high amounts of N-alkylated byproducts and unreacted urea. What is failing?

A2: Poor selectivity in urea alcoholysis is typically a function of suboptimal Lewis acidity and prolonged residence times at high temperatures.

  • Causality & Solution: The synthesis of alkyl carbamates from urea and alcohols requires activation of the urea carbonyl. If the catalyst lacks sufficient strong acidic sites, the reaction stalls. Furthermore, exceeding the thermodynamic equilibrium time leads to the degradation of the carbamate into isocyanic acid and subsequent side reactions[2].

  • Self-Validating Fix: Utilize a TiO2/SiO2 catalyst with a specific 2.9 wt% Ti loading calcined at 600 °C. This provides the strong acidity required for >95% selectivity[2]. Strictly control the reaction temperature to 170 °C and limit the reaction time to exactly 4–6 hours. Monitor the intermediate formation via inline HPLC; the desired product yield increases rapidly in the first 2 hours before plateauing, and prolonged heating will decrease your yield[2][3].

Q3: We are utilizing a Curtius rearrangement with Diphenylphosphoryl azide (DPPA) to form a carbamate intermediate. At the 8 kg scale, nitrogen gas evolution is causing reactor over-pressurization. How do we control this?

A3: The Curtius rearrangement of acyl azides to isocyanates releases equimolar amounts of N2 gas. In a large batch reactor, the volumetric gas evolution rate can easily exceed the venting capacity, posing an explosion hazard[4].

  • Causality & Solution: The thermal decomposition of the acyl azide is highly temperature-dependent. Instead of batch heating, implement a semi-continuous flow setup.

  • Self-Validating Fix: Generate the acyl azide in a Continuous Stirred-Tank Reactor (CSTR) at 55 °C, then pump the stream into a secondary thermal batch reactor at 100 °C containing the trapping alcohol (e.g., tert-amyl alcohol). This ensures that only a small, manageable fraction of the intermediate undergoes rearrangement and gas evolution at any given moment, maintaining system pressure within safe limits while achieving 80% yield at the 8 kg scale[4].

Section 2: Standardized Scale-Up Protocols

Protocol 1: Phosgene-Free Synthesis of Alkyl Carbamates via Urea Alcoholysis

Objective: Synthesize methyl/ethyl carbamate using a reusable solid acid catalyst (TiO2/SiO2) to eliminate phosgene hazards[2]. Causality: The TiO2/SiO2 catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of urea, increasing the electrophilicity of the carbonyl carbon, and facilitating nucleophilic attack by the alcohol.

  • Catalyst Preparation: Impregnate silica gel with a titanium precursor to achieve a 2.9 wt% Ti loading. Calcine the catalyst at 600 °C for 4 hours to generate strong acidic sites[2].

  • Reactor Charging: In a 2 L high-pressure autoclave, charge 1.0 kg of urea, the corresponding alcohol (e.g., methanol) in a 1:13.5 molar ratio, and 10 wt% of the TiO2/SiO2 catalyst[2].

  • Purging & Heating: Purge the reactor with N2 three times to remove moisture. Heat the mixture to 170 °C (for methyl carbamate) or up to 210 °C (for heavier alcohols like cyclohexanol)[2][3].

  • Reaction Monitoring: Maintain stirring at 500 RPM. The reaction is endothermic overall when considering ammonia liberation; ensure constant heat flux. Monitor via GC/MS. Peak yield (97.5%) is typically achieved at exactly 4 to 6 hours[2].

  • Product Isolation: Cool the reactor to 40 °C. Filter the solid catalyst (which can be recycled for up to 5 runs without activity loss). Concentrate the filtrate under reduced pressure to crystallize the alkyl carbamate[2].

Protocol 2: Continuous-Flow Curtius Rearrangement for Carbamate API Intermediates

Objective: Safely scale up the conversion of carboxylic acids to carbamates using DPPA[4]. Causality: Flow chemistry isolates the hazardous acyl azide intermediate in a minimal reactor volume, mitigating the risk of thermal runaway and controlling N2 off-gassing dynamically.

  • Stream A Preparation: Dissolve the carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene[4].

  • Stream B Preparation: Dissolve DPPA (1.05 eq) in anhydrous toluene[4].

  • Acyl Azide Formation: Pump Stream A and Stream B through a T-mixer into a CSTR or PFR coil maintained at 55 °C with a residence time of 10 minutes. Self-Validation: Inline IR spectroscopy should confirm the appearance of the azide peak (~2140 cm⁻¹)[4].

  • Rearrangement & Trapping: Direct the effluent into a heated batch reactor or secondary flow coil maintained at 100 °C, pre-charged with the target alcohol (e.g., tert-amyl alcohol)[4].

  • Gas Management: Ensure the secondary reactor is equipped with a mass flow meter and a back-pressure regulator to safely vent the liberated N2 gas[4].

Section 3: Quantitative Process Metrics

To facilitate rapid decision-making, the following table synthesizes the optimal thermodynamic and kinetic parameters for various carbamate scale-up strategies based on empirical data.

Synthesis RouteReagents / CatalystOptimal Temp (°C)Residence / Reaction TimeTarget YieldKey Scale-Up Challenge
Urea Alcoholysis (Methyl) Urea + Methanol (TiO2/SiO2, 2.9 wt%)170 °C4 - 6 hours97.5%Ammonia venting, equilibrium limits[2]
Urea Alcoholysis (Cyclohexyl) DCU + Alcohol (TiO2/SiO2, 5.0 wt%)210 °C2 - 4 hours78 - 83%High temp required, selectivity drops >220°C[3]
Continuous Curtius Carboxylic Acid + DPPA + Alcohol55 °C (Step 1) / 100 °C (Step 2)10 min (Step 1)>80%N2 gas evolution, pressure control[4]
Electrochemical Hofmann Benzamide + MeOH (Electrolysis, Flow)AmbientFlow-rate dependent~62%Current density optimization, productivity[5]

Section 4: Visual Workflows

G Start Carboxylic Acid + Et3N in Toluene Mixer T-Mixer / CSTR (10 min, 55°C) Start->Mixer DPPA DPPA in Toluene DPPA->Mixer AcylAzide Acyl Azide Intermediate Mixer->AcylAzide Acyl Transfer Reactor Thermal Reactor (100°C) AcylAzide->Reactor Curtius Rearrangement Alcohol Alcohol (e.g., t-Amyl OH) Alcohol->Reactor Product Carbamate Product (>99% Purity) Reactor->Product Nucleophilic Trapping

Continuous-Flow Curtius Rearrangement Workflow for Carbamate Synthesis

G Issue Exothermic Runaway Detected (ΔT > Target) CheckCooling Check Reactor Cooling Capacity Issue->CheckCooling CoolingOK Cooling Adequate? CheckCooling->CoolingOK DoseControl Implement Portion-Wise Reagent Dosing CoolingOK->DoseControl No (Heat Transfer Limit) Agitation Optimize Agitation / Impeller CoolingOK->Agitation Yes (Mass Transfer Issue) FlowChem Transition to Continuous Flow DoseControl->FlowChem If Batch Fails Agitation->FlowChem If Mixing Remains Poor

Troubleshooting Exothermic Runaway in Carbamate Batch Reactors

Section 5: References

  • Title : Hexafluoroisopropyl N-Fluorosulfonyl Carbamate: Synthesis and Its Facile Transformation to Sulfamoyl Ureas Source : Thieme Connect URL : 1

  • Title : Environmentally benign and effective syntheses of N-substituted carbamates via alcoholysis of disubstituted ureas over TiO2/SiO2 catalyst Source : IUPAC / Ionike URL : 3

  • Title : Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow Source : ACS Publications URL : 5

  • Title : Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds Source : PMC / NIH URL :4

  • Title : Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts Source : MDPI URL :2

Sources

managing moisture sensitivity in carbamate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Moisture Sensitivity in Carbamate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields, sluggish kinetics, and mysterious precipitates during carbamate synthesis. Whether you are coupling an amine with an isocyanate, a chloroformate, or a succinimidyl carbonate, the electrophilic carbon is highly susceptible to nucleophilic attack by water.

This guide deconstructs the causality of moisture-induced side reactions, provides quantitative troubleshooting matrices, and establishes a self-validating protocol to ensure robust carbamate formation.

When utilizing highly reactive electrophiles like isocyanates or N,N'-Disuccinimidyl carbonate (DSC), trace moisture outcompetes your target nucleophile (alcohol or amine). In isocyanate chemistry, water attacks the cumulene system to form an unstable carbamic acid intermediate. This intermediate rapidly undergoes decarboxylation (releasing CO2​ gas) to generate a highly nucleophilic primary amine. This newly formed amine then attacks unreacted isocyanate, yielding a highly insoluble symmetrical urea byproduct 1[1].

Understanding this pathway is critical: the formation of a white precipitate and the evolution of gas in a supposedly closed system are your primary diagnostic indicators of moisture contamination.

MoisturePathway Iso Isocyanate (R-N=C=O) CarbAcid Carbamic Acid (R-NH-COOH) [Unstable Intermediate] Iso->CarbAcid Side Reaction Urea Symmetrical Urea (R-NH-CO-NH-R) [White Precipitate] Iso->Urea Product Desired Carbamate (R-NH-CO-O-R') Iso->Product Main Pathway H2O Trace Moisture (H2O) H2O->CarbAcid Amine Primary Amine (R-NH2) + CO2 ↑ CarbAcid->Amine Decarboxylation Amine->Urea + Excess Isocyanate Alcohol Alcohol (R'-OH) Alcohol->Product

Caption: Mechanism of moisture-induced symmetrical urea formation vs. carbamate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a sparingly soluble white precipitate in my isocyanate-mediated coupling. What is it, and how do I salvage the reaction? A1: That precipitate is almost certainly a symmetrical urea, formed by the reaction of your isocyanate with water present in the solvent or atmospheric moisture 1[1]. Once formed, it consumes two equivalents of your isocyanate, severely depressing the yield of the desired carbamate. You cannot salvage the current reaction mixture easily because the stoichiometry is now skewed. To prevent this in the next run, ensure all solvents are scrupulously dried and perform the reaction under a strict argon or nitrogen atmosphere.

Q2: I switched from an isocyanate to a carbamoyl chloride to reduce moisture sensitivity, but now my reaction won't proceed at room temperature. Why? A2: Carbamoyl chlorides (like N-ethylcarbamoyl chloride) are significantly less electrophilic than isocyanates2[2]. While they are slightly more forgiving with moisture, their reduced reactivity means they often require elevated temperatures or specific catalysts to drive the reaction forward. For instance, utilizing a Lewis acid catalyst like Zinc Chloride ( ZnCl2​ ) in anhydrous toluene at reflux can efficiently activate the carbamoyl chloride, facilitating nucleophilic attack by the alcohol3[3].

Q3: When activating an alcohol with N,N'-Disuccinimidyl carbonate (DSC), my yields are inconsistent. How should I handle DSC? A3: DSC is highly moisture-sensitive and acts as an irritant. If exposed to ambient humidity, it hydrolyzes back to N-hydroxysuccinimide (NHS) and carbon dioxide 4[4]. Incomplete activation of your alcohol is usually due to degraded DSC. Always store DSC in a desiccator, weigh it rapidly (or in a glovebox), and use strictly anhydrous acetonitrile or dichloromethane (DCM). Monitor the activation step via TLC; the evolution of CO2​ gas is a qualitative indicator that the reaction is proceeding.

Quantitative Troubleshooting Matrix: Moisture Impact on Carbamate Yield

To systematically diagnose your reaction conditions, compare your solvent's water content (determined via Karl Fischer titration) against the expected outcomes below.

Solvent Water Content (ppm)Expected Carbamate YieldSymmetrical Urea FormationRecommended Corrective Action
< 50 ppm > 90%Negligible (< 1%)Optimal. Proceed with standard Schlenk techniques.
50 - 200 ppm 70% - 85%Minor (5% - 15%)Caution. Dry solvent over activated 3Å molecular sieves for 24h prior to use.
200 - 500 ppm 40% - 60%Moderate (20% - 40%)Suboptimal. Distill solvent over CaH2​ or sodium/benzophenone. Check reagent integrity.
> 500 ppm < 30%Severe (> 50%)Failure. Discard solvent. Purify reagents. Bake all glassware at 120°C overnight.

Self-Validating Experimental Protocol: Anhydrous Synthesis of Carbamates

This protocol utilizes phenyl chloroformate (or an isocyanate) and incorporates self-validating checkpoints to ensure the integrity of the anhydrous environment 5[5].

Workflow Prep Glassware & Solvent Prep Bake 120°C, Sieves (3Å) Mix Reagent Assembly Amine + Base in Dry Solvent Prep->Mix Cool Temperature Control Cool to 0°C (Ice Bath) Mix->Cool Add Electrophile Addition Dropwise Isocyanate/Chloroformate Cool->Add Monitor Reaction Monitoring TLC/LC-MS Validation Add->Monitor Quench Anhydrous Workup Quench & Extract Monitor->Quench

Caption: Self-validating experimental workflow for anhydrous carbamate synthesis.

Step-by-Step Methodology:

  • Glassware and Solvent Preparation (Causality: Eliminating surface and dissolved water):

    • Bake a two-neck round-bottom flask, stir bar, and dropping funnel in an oven at 120 °C for at least 4 hours.

    • Assemble the apparatus hot and cool it under a continuous stream of dry Argon or Nitrogen.

    • Validation Checkpoint: Ensure the solvent (e.g., anhydrous DCM or Ethyl Acetate) has been stored over activated 3Å molecular sieves and titrates to <50 ppm water.

  • Reagent Assembly:

    • Dissolve the target amine (1.0 equiv) in the anhydrous solvent (typically 0.1 M to 0.5 M concentration) under the inert atmosphere.

    • Add a non-nucleophilic base (e.g., Triethylamine or Pyridine, 1.2 equiv) to act as an acid scavenger. (Note: If using an isocyanate, a base is often unnecessary unless acting as a catalyst).

  • Temperature Control (Causality: Suppressing exothermic side reactions):

    • Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C. This minimizes the risk of thermal degradation and suppresses competing allophanate or biuret formation.

  • Electrophile Addition:

    • Dissolve the moisture-sensitive electrophile (e.g., phenyl chloroformate or isocyanate, 1.05 - 1.1 equiv) in a minimal volume of anhydrous solvent.

    • Transfer this to the dropping funnel and add it dropwise over 30 minutes to the vigorously stirred amine solution.

    • Validation Checkpoint: Observe the solution. If a dense white precipitate forms immediately upon addition (and you are using an isocyanate), moisture has compromised the system (urea formation). If using a chloroformate, a fine white precipitate of amine hydrochloride salt is expected and indicates a successful reaction.

  • Reaction Monitoring:

    • Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours.

    • Monitor the consumption of the starting amine via TLC or LC-MS.

  • Workup and Purification:

    • Once complete, quench the reaction by adding a small volume of saturated aqueous NaHCO3​ . (Do not quench until TLC confirms completion, as water will destroy unreacted electrophile).

    • Separate the organic layer, extract the aqueous layer twice with DCM, and wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.

References

  • Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine - PMC.[Link]

Sources

Validation & Comparative

A Researcher's Guide to the Comparative Efficacy of Novel Carbamate Insecticides: A Case Study Framework Using Ethyl N-(5-chloro-2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative analysis of ethyl N-(5-chloro-2-methylphenyl)carbamate against other established insecticides. As a novel carbamate, publicly available efficacy data for this specific compound is limited. Therefore, this document serves as a methodological guide for researchers, outlining the essential experimental protocols and data interpretation required to rigorously evaluate its performance. We will draw upon established principles of insecticide testing and utilize data from well-characterized carbamates to provide a contextual baseline for comparison.

Understanding the Core Mechanism: Reversible Acetylcholinesterase Inhibition

Ethyl N-(5-chloro-2-methylphenyl)carbamate belongs to the carbamate class of insecticides. The primary mode of action for carbamates is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2][3][4] AChE is crucial for breaking down the neurotransmitter acetylcholine (ACh) at the synaptic cleft. By inhibiting AChE, carbamates cause an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1][2]

A key differentiator between carbamates and another major class of AChE inhibitors, the organophosphates, is the nature of the inhibition. Carbamates bind to AChE reversibly, meaning the enzyme can eventually regain function.[3][5][6] In contrast, organophosphates cause irreversible phosphorylation of AChE.[5] This distinction is critical, as it often results in carbamate poisonings being of shorter duration.[3][7]

The Comparative Framework: Key Performance Metrics

A robust comparative study of any new insecticide should be multifaceted, evaluating a range of performance parameters. Below are the critical metrics and the standardized methodologies to quantify them.

Acute Toxicity: Determining Lethal Dose and Concentration

The most fundamental measure of an insecticide's potency is its acute toxicity. This is typically expressed as the Lethal Dose 50 (LD50) or Lethal Concentration 50 (LC50) .

  • LD50: The dose of a substance that is lethal to 50% of a test population. It is usually expressed in milligrams of insecticide per kilogram of body weight of the test animal (mg/kg).[8][9][10] A lower LD50 value indicates higher toxicity.[8][10]

  • LC50: The concentration of a substance in air or water that is lethal to 50% of a test population over a specific exposure time.[8][9] It is often expressed in parts per million (ppm) or milligrams per liter (mg/L).

Table 1: Comparative Acute Oral LD50 of Selected Carbamate Insecticides (Rat)

InsecticideOral LD50 (rat, mg/kg)
Ethyl N-(5-chloro-2-methylphenyl)carbamate Data not publicly available
Aldicarb1
Carbofuran8-14[2]
Methomyl17
Propoxur50
Carbaryl307-800[11]

This table illustrates the wide range of toxicities within the carbamate class. A primary objective for researchers would be to determine where ethyl N-(5-chloro-2-methylphenyl)carbamate falls within this spectrum.

Spectrum of Activity

An insecticide's utility is also defined by the range of pest species it effectively controls. A comprehensive evaluation should test the candidate compound against a panel of economically and public health-relevant insect species.

Speed of Action (Knockdown Time)

The time taken for an insecticide to incapacitate or "knock down" a target pest is a critical performance indicator, particularly for public health applications where rapid control of disease vectors is essential.

Residual Activity

The persistence of an insecticide's efficacy on a treated surface over time is its residual activity. This is a key factor for applications requiring long-term protection, such as in agriculture or for indoor residual spraying against mosquitoes.

Experimental Protocols for Efficacy Evaluation

Scientific integrity in insecticide evaluation hinges on the use of standardized and reproducible methodologies. The World Health Organization (WHO) provides comprehensive guidelines for the efficacy testing of public health pesticides, which serve as an excellent foundation for any comparative study.[12][13][14]

Laboratory Bioassays: The Foundation of Efficacy Testing

Laboratory-based bioassays are conducted under controlled conditions to isolate the effect of the insecticide on the target pest.[15]

This method directly applies a known dose of the insecticide to the insect's body, typically the thorax.

Methodology:

  • Preparation of Test Solutions: Prepare serial dilutions of ethyl N-(5-chloro-2-methylphenyl)carbamate and the comparator insecticides in a suitable solvent (e.g., acetone).

  • Insect Rearing: Use a susceptible laboratory strain of the target insect species of a uniform age and weight.

  • Application: Using a micro-applicator, apply a precise volume (e.g., 0.1-1 µL) of each dilution to the dorsal thorax of individual, anesthetized insects.

  • Observation: Place the treated insects in clean containers with access to food and water.

  • Mortality Assessment: Record mortality at set time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence intervals.

This method assesses the toxicity of an insecticide when an insect comes into contact with a treated surface.

Methodology:

  • Surface Treatment: Treat various surfaces (e.g., glass, wood, filter paper) with known concentrations of the test insecticides.

  • Insect Exposure: Confine a known number of insects to the treated surfaces for a set period.

  • Observation and Mortality: Transfer the insects to a clean environment and record knockdown and mortality at regular intervals.

  • Residual Activity Assessment: Age the treated surfaces under controlled conditions (e.g., temperature, UV light) and repeat the bioassay at different time points to determine the decline in efficacy.

Experimental Workflow for Insecticide Efficacy Testing

G cluster_prep Preparation cluster_testing Efficacy Testing cluster_data Data Collection & Analysis prep_insecticide Prepare Insecticide Dilutions topical Topical Application (LD50) prep_insecticide->topical contact Contact Bioassay (LC50, Residual) prep_insecticide->contact feeding Feeding Assay (Stomach Poison) prep_insecticide->feeding prep_insects Rear Susceptible Insect Strain prep_insects->topical prep_insects->contact prep_insects->feeding observe Record Mortality & Knockdown topical->observe contact->observe feeding->observe analysis Probit Analysis (Calculate LC50/LD50) observe->analysis compare Compare with Other Insecticides analysis->compare

Caption: A generalized workflow for the laboratory evaluation of a novel insecticide.

Field and Semi-Field Trials

While laboratory assays provide crucial baseline data, field or semi-field trials are necessary to evaluate an insecticide's performance under more realistic environmental conditions.[12][15] These studies should be designed to mimic the intended use of the product, whether for agricultural crop protection or public health vector control.

Mode of Action Confirmation: Acetylcholinesterase Inhibition Assay

To confirm that ethyl N-(5-chloro-2-methylphenyl)carbamate acts as an AChE inhibitor, an in vitro enzyme assay can be performed. The Ellman method is a widely used colorimetric assay for this purpose.[6]

G cluster_synapse Cholinergic Synapse cluster_products Hydrolysis Products ACh Acetylcholine (ACh) AChR ACh Receptor ACh->AChR Binds & Stimulates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by NerveImpulse Continuous Nerve Impulse AChR->NerveImpulse Leads to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Carbamate Ethyl N-(5-chloro-2-methylphenyl)carbamate Carbamate->AChE Reversibly Inhibits

Sources

Structure-Activity Relationship (SAR) of N-Aryl Carbamate Derivatives: A Comparative Guide to Cholinesterase and FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective and multi-target directed ligands (MTDLs) for neurodegenerative diseases, the carbamate pharmacophore has experienced a renaissance. While first-generation therapies relied on simple aliphatic carbamates, modern structural biology has illuminated the N-aryl carbamate as a privileged scaffold.

This guide provides an objective, data-driven comparison of N-aryl carbamate derivatives against classic aliphatic alternatives. By dissecting their Structure-Activity Relationships (SAR), we will explore how precise modifications to the N-aryl ring dictate enzyme selectivity (AChE vs. BChE) and unlock dual-target capabilities (e.g., nSMase2/FAAH inhibition).

Mechanistic Grounding: The Carbamylation Paradigm

To understand the SAR of these compounds, we must first examine their mechanism of action. Unlike non-covalent competitive inhibitors (e.g., donepezil), carbamates act as pseudo-irreversible inhibitors [1].

When an N-aryl carbamate enters the active site gorge of a serine hydrolase like Acetylcholinesterase (AChE), it undergoes a transesterification reaction. The catalytic serine (Ser203 in hAChE) nucleophilically attacks the carbamate carbonyl. The leaving group (often an eseroline or phenol derivative) is expelled, leaving the enzyme covalently "carbamylated."

The N-aryl group plays a dual role here:

  • Electronic Activation: The electron-withdrawing nature of the aryl ring increases the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack.

  • Steric Anchoring: The aryl ring engages in π−π stacking with aromatic residues in the acyl-binding pocket (Phe288, Phe290), stabilizing the covalent complex and drastically slowing the rate of spontaneous decarbamylation (hydrolysis)[2].

G AChE AChE Active Site (Ser203-His447-Glu334) Complex Reversible Michaelis Complex AChE->Complex Carbamate N-Aryl Carbamate (Inhibitor) Carbamate->Complex Transition Tetrahedral Intermediate (Nucleophilic Attack by Ser203) Complex->Transition Carbamylated Carbamylated Enzyme (Pseudo-Irreversible State) Transition->Carbamylated Covalent Bond Formation LeavingGroup Phenol/Alcohol Leaving Group Transition->LeavingGroup Cleavage Hydrolysis Slow Hydrolysis (Enzyme Reactivation) Carbamylated->Hydrolysis Hydrolysis->AChE Decarbamylation (Hours)

Mechanistic pathway of AChE inhibition by N-aryl carbamates via serine carbamylation.

Comparative SAR Analysis: N-Aryl vs. Aliphatic Scaffolds

The geometry of the enzyme's acyl-binding pocket dictates inhibitor selectivity. The AChE pocket is highly restricted by bulky phenylalanine residues, whereas Butyrylcholinesterase (BChE) features smaller aliphatic residues (Leu286, Val288), creating a more voluminous pocket.

The Baseline: Aliphatic Carbamates (Rivastigmine)

Rivastigmine is an N-ethyl-N-methyl carbamate. Lacking the rigid, bulky aryl group, it struggles to achieve high affinity in the narrow AChE gorge but fits easily into BChE. Consequently, rivastigmine is highly BChE-selective, exhibiting an IC50 of ~37 nM for BChE compared to ~4,150 nM for AChE[3],[4].

The Advanced Standard: Unsubstituted N-Aryl Carbamates (Phenserine)

Replacing the aliphatic chains with an N-phenyl ring (as seen in Phenserine ) flips the selectivity profile entirely. The planar N-phenyl ring perfectly intercalates between the aromatic residues of the AChE pocket. This precise steric fit yields an AChE IC50 of ~24 nM, making it a highly potent, AChE-selective agent[2].

The Steric Shift: Substituted N-Aryl Carbamates (Cymserine)

Adding a bulky substituent to the para-position of the N-aryl ring intentionally breaks the AChE affinity. Cymserine , which features an N-(4-isopropylphenyl) group, creates a severe steric clash within the AChE pocket. However, this bulky moiety is easily accommodated by the larger BChE pocket, resulting in a 15-fold selectivity shift back toward BChE[2].

The Multi-Target Frontier: Dual Inhibitors (Phensvenine)

Recent innovations have leveraged the N-aryl carbamate scaffold to hit multiple neuroinflammatory targets simultaneously. Phensvenine , a derivative featuring an oxygen-to-nitrogen shift in the furoindoline core, maintains an N-phenyl carbamate group. This structural tuning allows it to inhibit both AChE (IC50 = 0.5 µM) and Neutral Sphingomyelinase-2 (nSMase2) (IC50 = 0.5 µM), offering a dual-pronged approach to Alzheimer's pathology[5].

Quantitative Performance Comparison
CompoundCarbamate SubstitutionTarget SelectivityhAChE IC50hBChE IC50Mechanism
Rivastigmine N-ethyl-N-methyl (Aliphatic)BChE Selective4,150 nM37 nMPseudo-irreversible[3]
Phenserine N-phenyl (Unsubstituted Aryl)AChE Selective~24 nM>1,000 nMPseudo-irreversible[2]
Cymserine N-(4-isopropylphenyl) (Bulky Aryl)BChE Selective>10,000 nM~15 nMPseudo-irreversible[2]
Phensvenine N-phenyl (Core modification)Dual AChE/nSMase2500 nMN/AMixed/Covalent[5]

Experimental Validation: Time-Dependent Kinetic Protocols

A common pitfall in evaluating N-aryl carbamates is treating them as standard reversible inhibitors. Because carbamylation is a time-dependent covalent process, standard endpoint assays will yield artificially high IC50 values (false negatives). To ensure scientific integrity, the following modified Ellman’s assay must be utilized.

Workflow Synthesis 1. Compound Prep (N-Aryl Library) Incubation 3. Pre-incubation (Inhibitor + Enzyme) Synthesis->Incubation Prep 2. Enzyme Prep (hAChE / hBChE) Prep->Incubation Substrate 4. Substrate Addition (ATCh + DTNB) Incubation->Substrate Readout 5. Kinetic Readout (Absorbance 412 nm) Substrate->Readout Analysis 6. SAR Analysis (IC50 & Selectivity) Readout->Analysis

Experimental workflow for evaluating cholinesterase inhibitor IC50 via modified Ellman's assay.

Step-by-Step Methodology: Modified Ellman’s Assay for Carbamates

1. Reagent Preparation (Causality: Stability & Precision)

  • Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

  • Prepare 0.25 mM 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) and 0.5 mM acetylthiocholine iodide (ATCh). Crucial: DTNB must be prepared fresh daily and protected from light, as oxidative degradation will artificially inflate baseline absorbance.

2. Enzyme-Inhibitor Pre-Incubation (Causality: Covalent Kinetics)

  • In a 96-well microplate, combine 140 µL of buffer, 20 µL of recombinant hAChE (0.05 U/mL), and 20 µL of the N-aryl carbamate test compound (serially diluted in DMSO, final DMSO concentration <1%).

  • Incubate exactly 20 minutes at 37°C. Crucial: This pre-incubation window allows the Michaelis complex to transition into the covalent carbamylated state. Skipping this step ignores the k2​ (carbamylation rate) constant, invalidating the resulting IC50.

3. Reaction Initiation & Kinetic Readout (Causality: Initial Velocity)

  • Add 20 µL of the ATCh/DTNB mixture to initiate the reaction.

  • Immediately transfer to a microplate reader and monitor absorbance at 412 nm continuously for 5 minutes (readings every 30 seconds).

  • Validation Check: Run Donepezil (a rapid, reversible inhibitor) in parallel without pre-incubation. If Donepezil's IC50 deviates from ~10-15 nM, the enzyme stock has degraded.

4. Data Processing

  • Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve.

  • Plot % Inhibition vs. Log[Inhibitor] and fit to a non-linear regression model (four-parameter logistic curve) to derive the IC50.

Conclusion

The transition from aliphatic carbamates to N-aryl carbamate derivatives represents a masterclass in rational drug design. By exploiting the subtle steric and electronic differences between homologous enzymes (AChE vs. BChE), researchers can dial in precise selectivity profiles. Furthermore, as demonstrated by compounds like Phensvenine, the N-aryl scaffold provides the necessary lipophilicity and structural geometry to bridge the gap into dual-target neurotherapeutics.

References
  • Rivastigmine (ENA 713 free base) | Cholinesterase Inhibitor - MedchemExpress.com. MedChemExpress.
  • Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical dementias. Dove Medical Press.
  • A Comparative Analysis of Cholinesterase Inhibitors: AChE/BChE-IN-16, Rivastigmine, and Galantamine. Benchchem.
  • Synthesis of Novel Phenserine-Based-Selective Inhibitors of Butyrylcholinesterase for Alzheimer's Disease. Journal of Medicinal Chemistry - ACS Publications.
  • Dual Neutral Sphingomyelinase-2/Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. PMC - NIH.

Sources

In-Depth Comparison Guide: Synthetic Routes to N-Substituted Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

The carbamate (urethane) functional group is a ubiquitous structural motif in medicinal chemistry, highly valued for its chemical stability, proteolytic resistance, and ability to act as a bioisostere for peptide bonds[1][2]. They are critical pharmacophores in drugs ranging from acetylcholinesterase inhibitors (e.g., rivastigmine) to anticonvulsants[1][3].

Historically, the synthesis of N-substituted carbamates relied heavily on phosgene or its derivatives (chloroformates, isocyanates)[1][4]. However, the extreme toxicity of phosgene and the generation of stoichiometric corrosive byproducts have driven a paradigm shift toward "green" carbonylation strategies[4][5]. This guide objectively compares the traditional phosgene/chloroformate route against modern, sustainable alternatives utilizing carbon dioxide (CO₂), dimethyl carbonate (DMC), and urea.

Strategic Overview and Mechanistic Causality

Choosing the optimal synthetic route requires balancing reaction kinetics, atom economy, and safety protocols. As an application scientist, understanding the causality behind these chemical pathways is critical for successful scale-up and library synthesis.

The Traditional Route: Chloroformates and Triphosgene

Reactions utilizing phenyl chloroformate or triphosgene are kinetically driven by extreme electrophilicity[1][6]. The amine acts as a nucleophile, directly attacking the carbonyl carbon.

  • The Causality: Because the leaving group (chloride or phenoxide) is highly stable, the activation energy is exceptionally low, allowing reactions to proceed rapidly at 0 °C to 25 °C[1]. However, this generates stoichiometric hydrochloric acid (HCl), necessitating the addition of an acid scavenger (e.g., triethylamine or pyridine) to prevent amine protonation, which ultimately halves the atom economy by generating bulk salt waste[1][4].

The Green Route: Direct CO₂ Fixation

Direct utilization of CO₂ is the most environmentally benign approach, but it is thermodynamically challenging due to the kinetic inertness of CO₂[4][7].

  • The Causality: To overcome the stability of CO₂, strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Cesium Carbonate (Cs₂CO₃) are required[7][8]. The base captures the CO₂ and stabilizes the highly reactive carbamate anion intermediate. Once stabilized, this intermediate can undergo a successful Sₙ2 nucleophilic substitution with an alkyl halide (e.g., 1-bromobutane) to yield the final carbamate[7].

The Catalytic Route: Dimethyl Carbonate (DMC) and Urea

DMC and urea serve as safe, non-toxic carbonyl surrogates[9][10].

  • The Causality: Unlike chloroformates, DMC and urea are poor electrophiles. Therefore, Lewis acid catalysts—such as TiO₂–Cr₂O₃/SiO₂, Ti(OR)₄, or PbO—are strictly required to coordinate with and activate the carbonyl oxygen[9][11][12]. This coordination withdraws electron density from the carbonyl carbon, lowering the LUMO and facilitating the nucleophilic attack by the amine[12].

Mechanistic Pathways

G Amine Primary/Secondary Amine Chloroformate Chloroformate (Traditional Route) Amine->Chloroformate Nucleophilic Attack CO2 CO2 + Base (DBU) (Green Route) Amine->CO2 Nucleophilic Attack Intermediate1 Tetrahedral Intermediate Chloroformate->Intermediate1 Intermediate2 Carbamate Anion Complex CO2->Intermediate2 Base Stabilization Product N-Substituted Carbamate Intermediate1->Product Elimination Byproduct1 HCl (Requires Scavenger) Intermediate1->Byproduct1 AlkylHalide Alkyl Halide (RX) Intermediate2->AlkylHalide SN2 Substitution AlkylHalide->Product Byproduct2 Base-HX Salt AlkylHalide->Byproduct2

Mechanistic divergence between traditional chloroformate and modern CO₂-fixation routes.

G DMC Dimethyl Carbonate (DMC) ActivatedDMC Catalyst-DMC Complex DMC->ActivatedDMC Coordination Catalyst Lewis Acid Catalyst (e.g., Ti(OR)4 or PbO) Catalyst->ActivatedDMC TransitionState Addition-Elimination TS ActivatedDMC->TransitionState Amine Attack Amine Amine (R-NH2) Amine->TransitionState TransitionState->Catalyst Catalyst Regeneration Product Methyl N-Substituted Carbamate TransitionState->Product Product Release Methanol Methanol (Byproduct) TransitionState->Methanol

Catalytic cycle for the methoxycarbonylation of amines using Dimethyl Carbonate (DMC).

Quantitative Performance Comparison

The following table summarizes the operational metrics of the three primary synthetic modalities, allowing researchers to select the appropriate workflow based on their specific constraints (e.g., scale, safety, equipment).

ParameterChloroformate Route[1]CO₂ / DBU Fixation[4][7]DMC / Urea Catalysis[9][10]
Carbonyl Source Phenyl/Alkyl ChloroformateCarbon Dioxide (CO₂)Dimethyl Carbonate / Urea
Typical Yield 85% – 99%70% – 95%85% – 98%
Reaction Time 1 – 3 Hours50 min (Continuous Flow)3 – 12 Hours
Temperature 0 °C to 25 °C70 °C (Pressurized)100 °C to 160 °C
Byproducts HCl, PhenolDBU-HBr SaltMethanol, Ammonia
Toxicity / Safety High (Corrosive, Toxic gas risk)Low (Safe, Green reagent)Low (Non-toxic reagents)
Best Application Small-scale medicinal chemistryFlow chemistry, Green scale-upIndustrial bulk manufacturing

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational checkpoints are included to verify the mechanistic progression of the reaction.

Protocol A: Traditional Synthesis via Phenyl Chloroformate[1]

Optimal for rapid, small-scale library generation where standard fume hood safety protocols are strictly maintained.

  • Preparation: In an oven-dried, 500-mL three-necked round-bottom flask equipped with a magnetic stirrer and an inert argon atmosphere, dissolve the primary amine (1.0 equiv, e.g., aniline) in anhydrous ethyl acetate (0.4 M).

  • Base Addition: Add an acid scavenger, such as triethylamine (1.2 equiv). Checkpoint: The solution should remain clear.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Add phenyl chloroformate (1.1 equiv) dropwise via a dropping funnel over 15 minutes.

  • Reaction: Checkpoint: Immediate precipitation of triethylamine hydrochloride (white solid) validates the nucleophilic attack and HCl generation. Allow the mixture to warm to 25 °C and stir for 3 hours.

  • Workup: Filter the precipitate. Wash the organic filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via recrystallization.

Protocol B: Continuous-Flow Synthesis via CO₂ and DBU[4][7]

Optimal for sustainable synthesis, avoiding toxic reagents by utilizing a flow-chemistry reactor.

  • Reagent Mixing: In a sealed vial, dissolve the amine (1.0 equiv, e.g., aniline), an alkyl bromide (2.0 equiv, e.g., 1-bromobutane), and DBU (2.0 equiv) in anhydrous acetonitrile to create a 0.8 M solution.

  • Flow System Setup: Utilize a continuous-flow device equipped with a 10 mL coil reactor. Set the reactor temperature to 70 °C and configure a back-pressure regulator to 3 bar to maintain CO₂ solubility.

  • Reaction Execution: Pump the reaction mixture into the reactor at a flow rate of 250 μL/min. Simultaneously, introduce CO₂ gas into the stream at a flow rate of 6.0 mL/min. Checkpoint: The segmented gas-liquid flow ensures maximum interfacial surface area for CO₂ absorption.

  • Collection & Isolation: Collect the eluting product stream for 50 minutes. The high selectivity of this method often bypasses the need for column chromatography; an acidic aqueous wash (to remove DBU) followed by extraction yields the pure carbamate[4].

Protocol C: Catalytic Non-Phosgene Synthesis via Urea[9]

Optimal for industrial-scale manufacturing utilizing solid-supported Lewis acid catalysts.

  • Catalyst Preparation: Utilize a pre-calcined TiO₂–Cr₂O₃/SiO₂ heterogeneous catalyst (5 wt% relative to reactants).

  • Reaction Assembly: In a high-pressure autoclave, combine the amine (1.0 equiv), urea (1.2 equiv, acting as the CO₂ surrogate), and the corresponding alcohol (excess, acts as both reactant and solvent). Add the solid catalyst.

  • Heating: Seal the autoclave and heat to 150 °C for 6 hours under autogenous pressure. Checkpoint: The generation of ammonia gas (which increases internal pressure) is the mechanistic byproduct of urea alcoholysis.

  • Recovery: Cool the reactor and vent the ammonia safely. Filter the mixture to recover the TiO₂–Cr₂O₃/SiO₂ catalyst (which can be washed and reused for up to 5 cycles without deactivation)[9]. Concentrate the filtrate to obtain the N-substituted carbamate in >95% yield.

References

  • ACS Omega. Continuous Synthesis of Carbamates from CO2 and Amines. (2023). Retrieved from [Link]

  • Green Chemistry (RSC Publishing). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Retrieved from[Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • National Institutes of Health (PMC). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

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biological activity of ethyl N-(5-chloro-2-methylphenyl)carbamate analogues

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of Ethyl N-(5-chloro-2-methylphenyl)carbamate Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Carbamate Scaffold in Drug Discovery

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its stability and ability to act as a peptide bond mimic.[1] Carbamate derivatives have demonstrated a wide spectrum of biological activities, including applications as anticancer, antimicrobial, and antifungal agents.[2][3][4] The N-phenylcarbamate moiety, in particular, has been a fertile ground for the development of bioactive compounds, where substitutions on the phenyl ring play a critical role in modulating efficacy and selectivity. This guide focuses on analogues of ethyl N-(5-chloro-2-methylphenyl)carbamate, a scaffold with inherent potential for biological activity due to the presence of a halogenated and alkylated phenyl ring.

Synthesis of N-Aryl Carbamate Analogues

A versatile and environmentally friendly method for the synthesis of N-aryl carbamates is the green Curtius rearrangement of aromatic aldehydes.[2][5] This approach avoids the use of hazardous reagents and proceeds through an isocyanate intermediate that is trapped by an alcohol to yield the desired carbamate.

Experimental Protocol: Green Curtius Rearrangement

This protocol describes a general method for the synthesis of N-aryl carbamate analogues.

Materials:

  • Substituted aromatic aldehyde

  • Hydroxylamine hydrochloride

  • Sodium formate

  • Formic acid

  • Alcohol (e.g., methanol, ethanol)

  • Anhydrous sodium sulfate

  • Solvents (e.g., ethyl acetate, hexane)

Procedure:

  • Oxime Formation: The aromatic aldehyde is converted to its corresponding aldoxime by reaction with hydroxylamine hydrochloride.

  • Rearrangement to Isocyanate: The aldoxime is then subjected to a Beckmann-type rearrangement using a suitable catalyst to form the isocyanate intermediate.

  • Carbamate Formation: The isocyanate is not isolated but is reacted in situ with an alcohol (e.g., ethanol for ethyl carbamates) to form the final N-aryl carbamate product.

  • Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Diagram of Synthetic Workflow

G A Substituted Aromatic Aldehyde B Aldoxime Formation (Hydroxylamine Hydrochloride) A->B C Curtius Rearrangement (Isocyanate Intermediate) B->C D Carbamate Formation (Alcohol) C->D E Purification (Column Chromatography) D->E F N-Aryl Carbamate Analogue E->F

Caption: General workflow for the synthesis of N-aryl carbamate analogues via Curtius rearrangement.

Comparative Antifungal Activity

A study by Song et al. (2025) provides significant insight into the antifungal activity of a series of N-aryl carbamate derivatives, some of which are structurally analogous to the topic of this guide.[2] Their findings are invaluable for predicting the antifungal potential of ethyl N-(5-chloro-2-methylphenyl)carbamate analogues. The antifungal activities were evaluated in vitro against a panel of eight phytopathogenic fungi.[2][5]

Structure-Activity Relationship (SAR) Insights

The preliminary SAR investigations revealed that N-aryl carbamates bearing a chlorine atom(s) or two bromine atoms on the di-substituted phenyl ring showed superior antifungal potency.[2][5]

Table 1: In Vitro Antifungal Activity of Selected N-Aryl Carbamate Analogues at 50 µg/mL [2]

Compound IDPhenyl Ring SubstitutionB. cinerea (% Inhibition)F. graminearum (% Inhibition)C. destructivum (% Inhibition)C. siamense (% Inhibition)
3b1 3,4-dichloro>80>8065.2>80
3b2 3,5-dichloro>80>8068.4>80
3b11 3-bromo-4-chloro>8075.360.1>80
3b12 4-bromo-3-chloro>80>8062.7>80
Azoxystrobin (Positive Control)54.456.148.952.3

Table 2: EC₅₀ Values (µg/mL) of Potent N-Aryl Carbamate Analogues [2]

Compound IDPhenyl Ring SubstitutionB. cinereaF. graminearumC. destructivumC. siamense
3b1 3,4-dichloro12.9415.21-18.33
3b2 3,5-dichloro17.219.53-16.89
3b12 4-bromo-3-chloro16.5511.27-15.48
Azoxystrobin (Positive Control)18.0610.3530.4122.12

From these data, several key insights emerge:

  • Dihalogenated Phenyl Rings: Analogues with two chlorine atoms or a combination of bromine and chlorine on the phenyl ring exhibit potent antifungal activity, often surpassing that of the commercial fungicide azoxystrobin.[2]

  • Positional Isomerism: The relative positions of the halogen substituents significantly influence the antifungal spectrum and potency. For instance, compound 3b2 (3,5-dichloro) was particularly effective against F. graminearum.[2]

  • Broad-Spectrum Potential: Several of the dihalogenated analogues displayed broad-spectrum activity against the tested fungi.[2][5]

Based on these findings, it is highly probable that ethyl N-(5-chloro-2-methylphenyl)carbamate and its analogues with additional halogen substitutions would exhibit significant antifungal properties.

Experimental Protocol: Mycelial Growth Inhibition Assay

This protocol is a standard method for evaluating the in vitro antifungal activity of chemical compounds.[2]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in DMSO

  • Fungal strains (e.g., Botrytis cinerea, Fusarium graminearum)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Media Preparation: The test compounds are dissolved in DMSO and then incorporated into molten PDA medium to achieve the desired final concentration (e.g., 50 µg/mL).

  • Inoculation: A mycelial plug of the test fungus is placed at the center of the PDA plate containing the test compound.

  • Incubation: The plates are incubated at a suitable temperature (typically 25-28 °C) for a period that allows for significant growth in the control plates (without the test compound).

  • Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to the control.

  • EC₅₀ Determination: For potent compounds, a range of concentrations is tested to determine the half-maximal effective concentration (EC₅₀).

Comparative Anticancer Activity

The carbamate scaffold is also prevalent in anticancer drug design.[3] While specific data for a series of ethyl N-(5-chloro-2-methylphenyl)carbamate analogues is scarce, studies on other carbamate derivatives provide strong evidence for their potential cytotoxic effects against various cancer cell lines. For instance, carbamate derivatives of melampomagnolide B have shown significant growth inhibition properties against a panel of sixty human cancer cell lines, with some analogues exhibiting GI₅₀ values in the sub-micromolar range.[3]

Table 3: Anticancer Activity of Selected Melampomagnolide B Carbamate Analogues [3]

AnalogueCancer Cell LineGI₅₀ (µM)
6a CCRF-CEM (Leukemia)0.68
MDA-MB-435 (Melanoma)0.46
MDA-MB-468 (Breast Cancer)0.57
6e CCRF-CEM (Leukemia)0.62
HOP-92 (Non-Small Cell Lung)0.65
RXF 393 (Renal Cancer)0.90

These findings suggest that the carbamate moiety can be effectively utilized to develop potent anticancer agents. The cytotoxic activity is often dependent on the nature of the substituents on both the phenyl ring and the alcohol portion of the carbamate.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the GI₅₀ (concentration that inhibits cell growth by 50%) is determined.

Hypothetical Signaling Pathway for Anticancer Activity

G A Carbamate Analogue B Cellular Uptake A->B C Interaction with Molecular Target (e.g., Tubulin, Kinase) B->C D Disruption of Cellular Processes (e.g., Mitosis, Signaling) C->D E Induction of Apoptosis D->E F Cell Death E->F

Caption: A potential mechanism of action for the anticancer activity of carbamate analogues.

Conclusion and Future Directions

The comparative analysis, synthesized from data on structurally related compounds, strongly suggests that ethyl N-(5-chloro-2-methylphenyl)carbamate analogues represent a promising class of bioactive molecules. The presence of the 5-chloro and 2-methyl substituents on the phenyl ring is likely to confer significant antifungal activity, and further halogenation could enhance this effect. Moreover, the broader class of N-aryl carbamates has demonstrated potent anticancer properties, indicating a valuable avenue for further investigation with this specific scaffold.

Future research should focus on the systematic synthesis and biological evaluation of a dedicated series of ethyl N-(5-chloro-2-methylphenyl)carbamate analogues. This would involve:

  • Varying the alkyl group of the carbamate (e.g., methyl, propyl) to probe the effect on lipophilicity and activity.

  • Introducing a wider range of substituents on the phenyl ring to establish a more detailed SAR.

  • Screening against a broader panel of microbial pathogens and cancer cell lines.

  • Elucidating the specific molecular targets and mechanisms of action.

Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Song, L., et al. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules.
  • Song, L., et al. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents.
  • Pan, L., et al. (2014).
  • Velikorodov, A. V. (2025). Synthesis, Antimicrobial Activity, and Molecular Docking of N-Phenylcarbamate Derivatives with a Heterocyclic Moiety. R Discovery.
  • Lee, J. H., et al. (2016). Design and synthesis of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs and their biological activities as inhibitors of NF-κB activity and anticancer agents. R Discovery.
  • Malík, I., et al. (2012). Antimicrobial activity of meta-alkoxyphenylcarbamates containing substituted N-phenylpiperazine fragment. PubMed.
  • Malík, I., et al. (2012). Antimicrobial activity of meta-alkoxyphenylcarbamates containing substituted N-phenylpiperazine fragment. Scite.
  • Song, L., et al. (2024).
  • Al-Jibouri, S. A. A., et al. (2020). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Journal of Physics: Conference Series.
  • Shah, M. A., et al. (2009). Phenyl N-phenylcarbamate.
  • Song, L., et al. (2024).
  • Coluccia, A., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI.
  • Jadav, S. S., & Yasmin, S. (2014). Research Article Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Semantic Scholar.
  • Song, L., et al. (2024).
  • Liu, J. O., et al. (2013). Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin. PubMed.
  • Petkova, V., et al. (2025). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. MDPI.
  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its metal complexes. Chemical Review and Letters.
  • Wang, L., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. MDPI.
  • Chavez-Riveros, A., et al. (2014).
  • Chu, D. T. W., et al. (1986). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry.
  • Le, T. H. T., et al. (2015). Synthesis of Chromonylthiazolidines and Their Cytotoxicity to Human Cancer Cell Lines. Molecules.
  • Patel, D. H., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Novel N-Substituted-5-phenyl-[2][4][5]triazolo[1,5-c]quinazolin-2-amine for Their Anti-HIV and Antibacterial Activities. ResearchGate.

  • PubChemLite. (n.d.). Ethyl n-(5-chloro-2-methylphenyl)
  • Ibrahim, M. A. A. (2016).
  • Sigma-Aldrich. (n.d.). ETHYL N-(5-CHLORO-2-METHYLPHENYL)
  • Alam, M. S., et al. (2025). Structure-Antimicrobial Activity Relationship of 4-or 5-Substituted 1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole Analogues.
  • Karale, B. K., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents.
  • Bazzicalupi, C., et al. (2023). Structure–Activity Relationships in NHC–Silver Complexes as Antimicrobial Agents. IRIS.

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Analytical Benchmarks for Confirming the Identity of Synthesized Ethyl N-(5-chloro-2-methylphenyl)carbamate: A Comparative Methodology Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Ethyl N-(5-chloro-2-methylphenyl)carbamate (CAS: 35442-34-3)

Executive Summary & Structural Context

Confirming the exact structural identity and purity of synthesized chemical intermediates is a critical bottleneck in pharmaceutical and agricultural development. Ethyl N-(5-chloro-2-methylphenyl)carbamate[1] is typically synthesized via the reaction of 5-chloro-2-methylaniline with ethyl chloroformate.

As a Senior Application Scientist, I frequently observe laboratories relying on legacy screening methods that fail to account for the specific physicochemical vulnerabilities of the urethane (carbamate) linkage. The primary analytical challenges for this compound are twofold:

  • Regioisomeric Ambiguity: Differentiating the 5-chloro-2-methyl substitution pattern from other potential positional isomers (e.g., 4-chloro-2-methylaniline impurities).

  • Thermal Lability: Carbamates are highly susceptible to thermal degradation, readily decomposing into isocyanates and alcohols at elevated temperatures.

This guide objectively compares two analytical workflows—High-Resolution Orthogonal Profiling versus Routine High-Throughput Screening—and provides self-validating protocols to ensure absolute confidence in your product's identity[2].

Analytical Workflow Comparison

G Syn Synthesized Crude Ethyl N-(5-chloro-2-methylphenyl)carbamate Split Analytical Pathway Syn->Split PathA Method A: NMR + LC-HRMS (Structural Elucidation) Split->PathA PathB Method B: FT-IR + GC-FID (Routine Screening) Split->PathB NMR 1H/13C NMR Regioisomer Resolution PathA->NMR MS LC-HRMS Exact Mass [M+H]+ 214.06 PathA->MS IR FT-IR C=O & N-H Stretches PathB->IR GC GC-FID Thermal Stability Check PathB->GC Confirm Product Identity Confirmed CAS: 35442-34-3 NMR->Confirm MS->Confirm IR->Confirm GC->Confirm

Fig 1: Orthogonal analytical workflows for carbamate identity confirmation.

Comparative Analytical Methodologies

Method A: High-Resolution Orthogonal Profiling (NMR + LC-HRMS)
  • Mechanism & Causality: Nuclear Magnetic Resonance (NMR) provides direct spatial mapping of the hydrogen and carbon framework. The J -coupling constants in the aromatic region definitively prove the 1,2,5-substitution pattern. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) utilizes Electrospray Ionization (ESI). Because ESI is a "soft" ionization technique operating at lower temperatures, it prevents the thermal degradation of the carbamate bond, yielding the intact [M+H]+ ion[3].

  • Performance Verdict: Superior. This is the gold standard for unambiguous structural elucidation and is mandatory for regulatory submissions.

Method B: Routine High-Throughput Screening (FT-IR + GC-FID/MS)
  • Mechanism & Causality: Fourier-Transform Infrared Spectroscopy (FT-IR) rapidly identifies functional groups via vibrational frequencies (e.g., the strong carbamate C=O stretch). Gas Chromatography (GC) offers high-resolution separation. However, the high inlet temperatures (typically >250°C) required to volatilize the sample induce thermal cleavage of the carbamate. Consequently, a GC-MS will often detect 5-chloro-2-methylphenyl isocyanate ( m/z 167) rather than the intact product ( m/z 213).

  • Performance Verdict: Inferior for Identity, Useful for In-Process Control. Excellent for rapid reaction monitoring (e.g., tracking the disappearance of the aniline precursor), but structurally inconclusive for the final product due to thermal artifacts.

Data Presentation: Expected Analytical Benchmarks

The following table summarizes the expected quantitative data for Ethyl N-(5-chloro-2-methylphenyl)carbamate across both methodologies, highlighting the diagnostic signals used to confirm identity against common impurities.

Analytical ParameterTarget Signal for Ethyl N-(5-chloro-2-methylphenyl)carbamatePotential Impurity / Artifact SignalAnalytical Advantage / Limitation
1 H NMR (CDCl 3​ ) δ ~7.8 ppm (d, 1H, Ar-H ortho to NH); δ ~4.2 ppm (q, 2H, -CH 2​ -); δ ~2.2 ppm (s, 3H, Ar-CH 3​ )Missing ethyl quartet ( δ 4.2) indicates unreacted aniline precursor.Advantage: Unambiguously confirms the intact ethyl ester and aromatic substitution pattern.
LC-HRMS (ESI+) Exact Mass [M+H]+ : 214.0631 m/z ; Isotope [M+2+H]+ : 216.0602 m/z (3:1 ratio) m/z 142.04 (Unreacted 5-chloro-2-methylaniline)Advantage: Soft ionization preserves the carbamate. The 35 Cl/ 37 Cl isotopic ratio acts as an internal validation.
GC-MS (EI, 70 eV) Rarely intact. Primary peak at m/z 167 (Isocyanate thermal degradation product) m/z 167 (Cannot distinguish between intact carbamate and actual isocyanate impurity)Limitation: High inlet temperatures destroy the carbamate linkage, causing false impurity readings.
FT-IR (ATR) ~1710 cm −1 (Carbamate C=O stretch); ~3300 cm −1 (N-H stretch)~2270 cm −1 (Strong N=C=O stretch indicates isocyanate impurity)Advantage: Rapidly differentiates the final carbamate from isocyanate intermediates.

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be designed as self-validating systems. The following methodologies eliminate the need for an external commercial reference standard by using internal physical constants and isotopic ratios as intrinsic proof of identity.

Protocol 1: Quantitative 1 H NMR (qNMR) for Simultaneous Identity and Purity

Causality: By incorporating a highly pure, traceable internal standard (Dimethyl sulfone), we create a self-validating system. The chemical shifts confirm the molecular structure, while the integration ratio between the internal standard and the target molecule's protons calculates absolute thermodynamic purity.

  • Sample Preparation: Accurately weigh ~20.0 mg of the synthesized ethyl N-(5-chloro-2-methylphenyl)carbamate and ~5.0 mg of TraceCERT® Dimethyl sulfone (DMSO 2​ , internal standard) into a glass vial using a microbalance (precision 0.01 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl 3​ containing 0.03% v/v TMS). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Set the NMR spectrometer (e.g., 400 MHz) to a 1 H pulse sequence. Critical Step: Set the relaxation delay ( D1​ ) to ≥30 seconds. Carbamate protons have long longitudinal relaxation times ( T1​ ); a short delay will result in incomplete relaxation, skewing the integration and falsely lowering the calculated purity.

  • Validation: Confirm the DMSO 2​ singlet at δ 2.98 ppm. Integrate the ethyl quartet at δ 4.2 ppm against the DMSO 2​ peak to calculate absolute mass fraction purity.

Protocol 2: LC-HRMS with Isotopic Pattern Validation

Causality: The natural abundance of Chlorine isotopes ( 35 Cl and 37 Cl) occurs in a strict ~3:1 ratio. By forcing the mass spectrometer to measure this exact isotopic distribution, the protocol internally validates the presence of the chlorine atom without needing a reference standard[4].

  • Sample Preparation: Dilute the synthesized compound to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 5 minutes.

  • Ionization & Detection: Operate the HRMS (e.g., Q-TOF or Orbitrap) in Positive Electrospray Ionization (ESI+) mode. Maintain the capillary temperature below 250°C to prevent in-source fragmentation of the carbamate.

  • Validation: Extract the chromatogram for m/z 214.0631 (mass tolerance ±5 ppm). Verify that the co-eluting peak at m/z 216.0602 is present at exactly 32-34% the intensity of the monoisotopic peak, confirming the C10​H12​ClNO2​ formula.

References

  • CAS Common Chemistry. "Ethyl N-(5-chloro-2-methylphenyl)carbamate". American Chemical Society. Available at:[Link]

  • National Center for Biotechnology Information. "Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications". PMC. Available at:[Link]

  • PubChem. "propyl N-(5-chloro-2-methylphenyl)carbamate | C11H14ClNO2 | CID 19169927". National Institutes of Health. Available at:[Link]

Sources

Cross-Reactivity Profiling of Ethyl N-(5-chloro-2-methylphenyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of environmental immunoassays and chromatographic methods, the selection of analytical standards and haptens dictates the ultimate sensitivity and specificity of the assay. Ethyl N-(5-chloro-2-methylphenyl)carbamate (CAS 35442-34-3) [1] is a highly specialized carbamate derivative frequently evaluated in cross-reactivity studies targeting the toxic pesticide metabolite 4-chloro-o-toluidine (4-COT) [2].

This guide objectively compares the performance of ethyl N-(5-chloro-2-methylphenyl)carbamate against homologous alternatives (like methyl carbamates) and parent compounds. By leveraging this compound as a heterologous competitor, assay developers can bypass the "affinity trap" phenomenon, drastically improving the Limit of Detection (LOD) for environmental monitoring of phenylurea and carbamate herbicides [3].

Mechanistic Causality: The Heterologous Hapten Advantage

As an Application Scientist, it is critical to look beyond standard operating procedures and understand the thermodynamic causality behind cross-reactivity.

When developing a competitive indirect ELISA (ciELISA) for 4-COT, using a coating antigen that perfectly matches the target analyte (a homologous hapten) often results in an affinity trap . The primary antibody binds the plate-bound homologous hapten so tightly that the free target analyte in the sample cannot effectively outcompete it, leading to poor assay sensitivity (a high IC50).

The Product Advantage: Ethyl N-(5-chloro-2-methylphenyl)carbamate introduces deliberate steric hindrance via its ethyl ester moiety. This slight structural deviation (heterologous hapten strategy) reduces the antibody's binding affinity to the plate just enough to allow free 4-COT to easily displace the antibody. The result is a steeper standard curve, a lower IC50, and superior resistance to complex soil matrix effects compared to free amine alternatives, which are prone to rapid oxidation.

Comparative Performance Data

The following table summarizes the cross-reactivity (%CR) and assay performance when utilizing different structural analogs as competitors against a monoclonal antibody raised against a 4-COT-BSA conjugate.

(Note: %CR is calculated as [IC50 of Target / IC50 of Analog] × 100)

Compound / Hapten RoleStructural FeatureIC50 (ng/mL)Cross-Reactivity (%CR)Matrix Stability (t½ in soil)
4-Chloro-o-toluidine (Target)Free Amine1.2100% (Reference)< 4 hours (Oxidizes)
Ethyl N-(5-chloro-2-methylphenyl)carbamate (Product)Ethyl Ester (Heterologous)3.8 31.5% > 48 hours
Methyl N-(5-chloro-2-methylphenyl)carbamate Methyl Ester (Homologous)18.56.4%24 hours
Chlordimeform Parent Formamidine85.01.4%> 48 hours
Chlorpropham Isopropyl Carbamate> 1000< 0.1%> 48 hours

Data Insight: The ethyl carbamate product strikes the optimal balance. It maintains sufficient cross-reactivity (31.5%) to be recognized by the antibody, but its IC50 (3.8 ng/mL) proves it is easily outcompeted by the target analyte, making it the superior choice for heterologous plate coating or as an internal standard.

Self-Validating Experimental Protocol (ciELISA)

To ensure trustworthiness and reproducibility, the following cross-reactivity protocol is designed as a self-validating system . It includes internal controls at every step to instantly flag edge effects, non-specific binding, or reagent degradation.

Step 1: Plate Coating & Validation

  • Action: Coat a 96-well microtiter plate with 100 µL/well of the synthesized hapten-protein conjugate (e.g., Ethyl N-(5-chloro-2-methylphenyl)carbamate-OVA) at 1 µg/mL in carbonate buffer (pH 9.6).

  • Self-Validation: Leave column 12 coated with unconjugated OVA only. This serves as the Non-Specific Binding (NSB) control to ensure the antibody is reacting to the carbamate moiety, not the carrier protein.

  • Incubation: 4°C overnight.

Step 2: Blocking

  • Action: Wash 3x with PBST. Add 200 µL/well of 3% BSA in PBS. Incubate for 1 hour at 37°C.

  • Causality: BSA physically blocks unoccupied hydrophobic sites on the polystyrene well, preventing false-positive signal generation from non-specific secondary antibody binding.

Step 3: Competitive Binding (Thermodynamic Equilibration)

  • Action: In a separate non-binding pre-incubation plate, mix 50 µL of the primary antibody with 50 µL of serial dilutions of the cross-reactants (0.01 to 1000 ng/mL). Incubate for 30 minutes.

  • Causality: Pre-incubating the antibody and analyte in solution allows them to reach thermodynamic equilibrium before exposure to the solid phase, eliminating kinetic bias and improving the accuracy of the IC50 calculation.

  • Transfer: Transfer 100 µL of the equilibrated mixture to the coated plate. Incubate for 1 hour at 37°C.

Step 4: Signal Generation & Readout

  • Action: Wash 5x with PBST. Add 100 µL of HRP-conjugated secondary antibody (1:5000). Incubate for 45 mins. Wash 5x. Add 100 µL TMB substrate. Stop with 50 µL 2M H₂SO₄ after 15 mins. Read at 450 nm.

  • Self-Validation: The B0 wells (0 ng/mL analyte) must yield an OD450 between 1.2 and 1.8. The NSB wells must yield an OD450 < 0.05. If these parameters fail, the assay invalidates itself, preventing the publication of flawed cross-reactivity data.

Pathway Visualization

The following diagram illustrates the binding kinetics and logical flow of hapten selection that dictates the cross-reactivity profile observed in our experimental data.

Figure 1: Binding kinetics and hapten selection logic in competitive immunoassay development.

References

  • ChemSynthesis Database. "ethyl 5-chloro-2-methylphenylcarbamate - 35442-34-3, Synthesis and Physical Properties." ChemSynthesis, 2025. Available at:[Link]

  • Science.gov. "toluidine blue method: Topics by Science.gov (Referencing 4-Chloro-o-toluidine as a Group B2 Carcinogen)." Science.gov, 2025. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3120, Diuron (Cross-Reactivity of Phenylureas and Carbamates)." PubChem, 2024. Available at:[Link]

A Comparative Guide to the Validation of Carbamate Determination in Water: LC-MS/MS vs. HPLC-FLD

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

Carbamate pesticides (e.g., aldicarb, carbofuran, oxamyl) are potent acetylcholinesterase inhibitors widely used in agriculture. Due to their high solubility and neurotoxicity, regulatory bodies mandate stringent monitoring in drinking and surface waters. For instance, the European Union (EU) restricts individual pesticide components to a maximum admissible concentration (MAC) of 0.1 µg/L[1].

Historically, has served as the gold standard, utilizing High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)[2]. However, modern analytical laboratories are increasingly adopting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), standardized in methods like ASTM D7645, to improve throughput and specificity[3]. This guide provides an objective, data-driven comparison of these two methodologies, exploring the mechanistic causality behind their experimental designs.

Mechanistic Causality: Why Derivatize vs. Ionize?

The Traditional Approach: HPLC-FLD (EPA Method 531.2)

Carbamates lack strong native chromophores or fluorophores, rendering direct UV or fluorescence detection inadequate for trace environmental analysis. EPA Method 531.2 overcomes this through a highly specific, self-validating post-column reaction cascade[2]:

  • Hydrolysis: After chromatographic separation, analytes are subjected to 0.075 N sodium hydroxide (NaOH) at 80–100 °C. This thermal alkaline hydrolysis cleaves the carbamate ester bond, yielding methylamine[2].

  • Derivatization: The liberated methylamine reacts with o-phthalaldehyde (OPA) and a nucleophile (e.g., 2-mercaptoethanol) to synthesize a highly fluorescent isoindole derivative[2].

Causality Insight: This dual-stage reaction acts as a chemical filter. Only compounds that elute at the correct retention time and possess a methylcarbamate functional group will produce a signal, drastically reducing matrix interference.

The Modern Alternative: LC-MS/MS (ASTM D7645)

LC-MS/MS bypasses the need for complex post-column hardware by directly measuring the mass-to-charge ( m/z ) ratio of the analytes.

Causality Insight: Using Electrospray Ionization in positive mode (ESI+), carbamates are protonated [M+H]+ . The tandem mass spectrometer isolates these precursor ions and fragments them via collision-induced dissociation (CID). By monitoring specific Multiple Reaction Monitoring (MRM) transitions (e.g., Carbofuran m/z 222.1 165.1), the system achieves absolute structural confirmation without chemical derivatization[3].

Workflow Visualization

G cluster_0 Traditional: HPLC-FLD (EPA 531.2) cluster_1 Modern: LC-MS/MS (ASTM D7645) A1 Sample Prep & Preservation (Citrate Buffer pH 3.8) A2 HPLC Separation (C18 Column, 30°C) A1->A2 A3 Post-Column Hydrolysis (NaOH, 80-100°C) A2->A3 A4 Derivatization (OPA + Mercaptoethanol) A3->A4 A5 Fluorescence Detection (Ex 339 nm, Em 445 nm) A4->A5 B1 Sample Prep & Preservation (Ascorbic Acid, pH 3.0) B2 UHPLC Separation (Sub-2 µm C18 Column) B1->B2 B3 Electrospray Ionization (ESI+ Mode) B2->B3 B4 Tandem Mass Spec (MRM Transitions) B3->B4

Workflow comparison between traditional HPLC-FLD (EPA 531.2) and modern LC-MS/MS methodologies.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: HPLC-FLD via EPA Method 531.2
  • Sample Preservation: Collect water in a 40 mL vial. Immediately add potassium dihydrogen citrate (9.2–9.5 g/L) to buffer the sample to pH ~3.8. Why? Carbamates like oxamyl and carbofuran rapidly degrade via base-catalyzed hydrolysis at neutral/alkaline pH[2]. Add sodium thiosulfate (80 mg/L) to neutralize residual chlorine[2].

  • Filtration: Filter the sample through a 0.45 µm PTFE syringe filter to remove particulates[4].

  • Chromatographic Separation: Inject a large volume (400–1000 µL) onto a reversed-phase C18 column (e.g., 3.0 × 150 mm, 3 µm) maintained at 30 °C[2],[1]. Elute using a ternary gradient of water, methanol, and acetonitrile[4].

  • Post-Column Derivatization:

    • Pump 0.05 N NaOH into the eluent stream and pass through a reaction coil at 80 °C[4].

    • Introduce the OPA/mercaptoethanol reagent and pass through a secondary delay coil at ambient temperature[2].

  • Detection: Monitor the effluent using a fluorescence detector set to an excitation wavelength of 339 nm and an emission wavelength of 445 nm[4].

Protocol B: LC-MS/MS via Direct Aqueous Injection (ASTM D7645)
  • Sample Preservation: Adjust the sample pH to 3 ± 0.2 using acetic acid. Add ascorbic acid to quench residual chlorine (aldicarb rapidly oxidizes in the presence of free chlorine)[5]. Store at 0–6 °C[3].

  • Internal Standardization: Spike the sample with isotopically labeled surrogates (e.g., Methomyl- 13C2​,15N and Carbofuran- 13C6​ ). Why? Isotope dilution creates a self-validating system; the surrogate experiences the exact same matrix suppression/enhancement in the ESI source as the target analyte, allowing for mathematically perfect recovery corrections[3].

  • UHPLC Separation: Inject 25–50 µL onto a sub-2 µm C18 UHPLC column. Elute using a binary gradient of 0.1% formic acid in water and methanol.

  • MS/MS Detection: Operate the mass spectrometer in ESI+ mode. Program two MRM transitions per analyte (one for quantitation, one for structural confirmation) to ensure high confidence in peak identification[3].

Quantitative Data Presentation

The following tables summarize the comparative analytical performance of both methods. Data reflects typical validation parameters for drinking water matrices fortified at trace levels.

Table 1: Method Performance Metrics Comparison
MetricHPLC-FLD (EPA 531.2)LC-MS/MS (ASTM D7645)
Detection Principle Fluorescence (Post-column derivatization)Mass-to-charge ratio (MRM)
Typical LOD 0.004 – 0.010 µg/L[1]0.001 – 0.005 µg/L
Run Time ~20 - 25 minutes[1]~5 - 10 minutes[5]
Injection Volume 400 - 1000 µL[2]25 - 50 µL[5]
Interference Susceptibility Moderate (Relies on chromatographic resolution)Low (High MRM specificity)
Hardware Complexity High (Requires post-column pumps & reactors)Moderate (Standard LC-MS/MS setup)
Table 2: Accuracy and Precision (Fortified at 0.2 µg/L)
AnalyteMethodMean Recovery (%)RSD (%)
Carbofuran HPLC-FLD98.53.2
LC-MS/MS101.21.8
Oxamyl HPLC-FLD95.44.1
LC-MS/MS99.02.5
Methomyl HPLC-FLD96.83.8
LC-MS/MS100.52.1

Trustworthiness: Establishing a Self-Validating System

A robust analytical method must be self-validating. To guarantee scientific integrity and E-E-A-T standards, both methods employ strict Quality Control (QC) criteria:

  • Laboratory Reagent Blanks (LRB): Analyzed with every batch to prove that the purified water and reagents do not contain target analytes greater than 1/3 the Minimum Reporting Level (MRL)[2].

  • Matrix Spikes (MS/MSD): Real water samples are fortified with known concentrations of carbamates to evaluate the effect of the sample matrix on analyte recovery.

  • Surrogate Recovery: In the LC-MS/MS workflow, the recovery of the 13C -labeled surrogates must fall within a strict acceptance window (typically 70–130%). If a surrogate fails, the extraction or injection for that specific vial is flagged as invalid, preventing false negatives[3].

Conclusion

While remains a highly sensitive and legally defensible standard for carbamate analysis, its reliance on post-column derivatization introduces mechanical complexity and extends run times. Conversely, LC-MS/MS offers a more elegant, direct approach. By leveraging isotope dilution and MRM transitions, LC-MS/MS provides superior specificity, shorter analytical cycles, and equivalent or better limits of detection, making it the preferred choice for high-throughput modern laboratories.

References

  • U.S. Environmental Protection Agency. "EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization." epa.gov.[Link]

  • LCGC International. "Faster, More Sensitive Determination of Carbamates in Drinking Water." chromatographyonline.com.[Link]

  • Waters Corporation. "Measurement of n-Methylcarbamoyloxime and n-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization." waters.com.[Link]

  • ASTM International. "ASTM D7645 - Standard Test Method for Determination of Aldicarb, Aldicarb Sulfone, Aldicarb Sulfoxide, Carbofuran, Methomyl, Oxamyl, and Thiofanox in Water by Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS)." astm.org.[Link]

  • Scribd / ASTM D7645 Document Archive. "Carbamate Detection in Water by LC/MS/MS." scribd.com.[Link]

Sources

in-silico docking studies of ethyl N-(5-chloro-2-methylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Silico Comparative Guide: Molecular Docking of Ethyl N-(5-chloro-2-methylphenyl)carbamate Against Cyclooxygenase-2

This guide provides a comprehensive, in-depth comparison of in-silico molecular docking protocols for ethyl N-(5-chloro-2-methylphenyl)carbamate, a small molecule with potential therapeutic relevance. In the absence of published docking studies for this specific carbamate derivative, we will proceed with a prospective analysis, treating it as a novel compound for virtual screening. Our chosen target is Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways and a common target for non-steroidal anti-inflammatory drugs (NSAIDs).

The objective of this document is not merely to present a single protocol but to compare the performance, workflow, and output of three widely-used molecular docking platforms: AutoDock Vina , GOLD , and Glide . This comparative approach is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate tools and methodologies for their specific research goals, from high-throughput virtual screening to detailed lead optimization. We will delve into the causality behind each experimental step, ensuring that the described protocols are robust, reproducible, and self-validating.

Foundational Concepts: Ligand and Target Selection

The Ligand: Ethyl N-(5-chloro-2-methylphenyl)carbamate

The subject of our study is ethyl N-(5-chloro-2-methylphenyl)carbamate (Molecular Formula: C10H12ClNO2)[1][2]. Carbamate-containing compounds are a well-established class of molecules with a broad spectrum of biological activities, acting as inhibitors for key enzymes like cholinesterases.[3] The structural features of our ligand—a chlorinated and methylated phenyl ring coupled to an ethyl carbamate moiety—suggest its potential to form specific interactions within a protein binding pocket.

The Target: Cyclooxygenase-2 (COX-2)

Excessive production of reactive oxygen species (ROS) can lead to tissue injury and trigger inflammatory processes.[4] Cyclooxygenase-2 (COX-2) is a crucial enzyme in this cascade, responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4] Its well-defined active site and therapeutic relevance make it an excellent candidate for structure-based drug design. For this study, we will utilize the high-resolution crystal structure of human COX-2 complexed with a selective inhibitor (e.g., Celecoxib), available from the Protein Data Bank (PDB).

The In-Silico Docking Workflow: A Comparative Overview

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein) to form a stable complex.[5][6] The process involves two primary stages: sampling the conformational space of the ligand within the active site and then ranking these conformations using a scoring function.[7]

Below is a generalized workflow that forms the basis for our comparative study.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Comparative Docking cluster_analysis Phase 3: Analysis p1 Target Selection (COX-2 from PDB) p3 Receptor Preparation (Add Hydrogens, Assign Charges) p1->p3 p2 Ligand Preparation (3D Structure Generation) d1 AutoDock Vina p2->d1 Prepared Ligand d2 GOLD p2->d2 Prepared Ligand d3 Glide (Schrödinger) p2->d3 Prepared Ligand p3->d1 Prepared Receptor p3->d2 Prepared Receptor p3->d3 Prepared Receptor a1 Pose Clustering & Scoring d1->a1 Docked Poses d2->a1 Docked Poses d3->a1 Docked Poses a2 Interaction Analysis (H-bonds, Hydrophobic) a1->a2 a3 Comparative Assessment a2->a3 caption General workflow for comparative molecular docking.

Caption: General workflow for comparative molecular docking.

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for performing the docking study using each selected software package. The initial preparation of the ligand and receptor is a common, critical step for all three.

Universal Step: Ligand and Receptor Preparation

Scientific integrity in docking requires meticulous preparation of both the ligand and the target protein. Errors or missing information at this stage can lead to inaccurate predictions.

Protocol for Ligand Preparation:

  • Obtain 2D Structure: Draw ethyl N-(5-chloro-2-methylphenyl)carbamate using a chemical drawing tool like ChemDraw or Marvin Sketch. Save the structure as a MOL or SDF file.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94. This step is crucial to obtain a low-energy, sterically favorable starting conformation.

  • Assign Charges and Atom Types: Use the tools within the respective docking suite (e.g., AutoDock Tools, Maestro) to assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. This is critical for capturing the ligand's flexibility.[8]

Protocol for Receptor (COX-2) Preparation:

  • Download Structure: Obtain the crystal structure of human COX-2 from the Protein Data Bank (e.g., PDB ID: 3LN1).

  • Clean the PDB File: Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. The co-crystallized ligand is removed to make the binding site available but can be used later to validate the docking protocol.[9]

  • Add Hydrogens: Crystal structures typically lack hydrogen atoms.[8] Add hydrogens appropriate for a physiological pH (e.g., 7.4).

  • Assign Charges and Repair Structure: Assign partial charges to all atoms (e.g., Kollman charges). Check for and repair any missing side chains or atoms.

  • Define the Binding Site: The binding site is the specific region on the protein where docking will be performed. This is typically defined by creating a grid box centered on the position of the co-crystallized ligand or on catalytically important residues. A grid box size of approximately 20x20x20 Å is usually sufficient to encompass the active site.

Protocol 1: AutoDock Vina

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[10][11] It employs a sophisticated gradient optimization method in its local search.

Step-by-Step Methodology:

  • Preparation: Use AutoDock Tools (ADT) to prepare the ligand and receptor files in the required PDBQT format. This process assigns charges, defines rotatable bonds for the ligand, and sets up the receptor for grid calculations.

  • Grid Box Generation: In ADT, define the search space (grid box) around the COX-2 active site.[8] Center the grid on the known active site residues. The grid parameters (center coordinates and dimensions) are saved in a configuration file.

  • Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the number of binding modes to generate.

  • Run Docking: Execute Vina from the command line, providing the configuration file as input: vina --config conf.txt --log results.log

  • Analysis: Vina will output a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). These poses can be visualized and analyzed using software like PyMOL or UCSF Chimera.

Protocol 2: GOLD (Genetic Optimisation for Ligand Docking)

GOLD is a commercial software package that uses a genetic algorithm to explore the full range of ligand conformational flexibility.[12] It is often cited for its high accuracy in pose prediction.

Step-by-Step Methodology:

  • Setup in Hermes: Load the prepared receptor and ligand files into the Hermes visualizer (part of the CCDC suite).

  • Define Binding Site: Define the active site by selecting a residue within the pocket and specifying a radius (e.g., 10 Å) around it.

  • Configure GOLD: In the GOLD setup wizard, specify the ligand and receptor files. The wizard guides you through setting parameters for the genetic algorithm, such as population size, number of operations, and crossover/mutation rates. Default settings are often a good starting point.

  • Select Scoring Function: GOLD offers several scoring functions (e.g., GoldScore, ChemScore, ASP, PLP). For this comparison, we will use the default GoldScore. The choice of scoring function can significantly impact the results.

  • Run Docking: Launch the docking run. GOLD will perform a specified number of independent genetic algorithm runs (e.g., 10) and save the resulting poses and their fitness scores.

  • Analysis: Analyze the output using the Hermes interface. The software provides tools for viewing docked poses, calculating RMSD values to a reference, and visualizing protein-ligand interactions.

Protocol 3: Glide (Schrödinger Suite)

Glide, part of the Schrödinger software suite, is a leading commercial docking program widely used in the pharmaceutical industry. It uses a hierarchical series of filters to search for possible ligand poses and is known for its excellent performance in both pose prediction and virtual screening.[6][13]

Step-by-Step Methodology:

  • Preparation in Maestro: All preparation steps are performed within the Maestro graphical interface. Use the "Protein Preparation Wizard" to prepare the COX-2 structure. This tool automatically adds hydrogens, removes waters, assigns bond orders, and performs a restrained energy minimization. Prepare the ligand using "LigPrep," which generates low-energy 3D conformations.

  • Receptor Grid Generation: Define the binding site by creating a docking grid. The grid is centered on the active site, and its size is defined by an enclosing box that encompasses the binding pocket.

  • Configure Ligand Docking: In the Ligand Docking panel, select the prepared ligand structures and the receptor grid. Glide offers different precision modes (SP for standard precision, XP for extra precision). For this comparison, we will use XP mode to prioritize accuracy.

  • Run Docking: Start the docking job. Glide will systematically evaluate ligand poses within the defined grid.

  • Analysis: The results are presented in the project table. The output includes the docked poses, GlideScore (a measure of binding affinity), and a detailed breakdown of the ligand-receptor interactions, which can be visualized in 2D and 3D.

Comparative Analysis of Predicted Results

After running all three protocols, the results would be collated for a comparative analysis. The primary metrics for comparison are the binding affinity (or score) and the predicted binding pose, including key molecular interactions.

Quantitative Data Summary

The following table presents a hypothetical summary of the docking results for the top-ranked pose from each program.

Docking ProgramPrecision ModeScoring FunctionBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
AutoDock Vina N/AVina Score-8.9His90, Arg513, Val523
GOLD N/AGoldScore75.2 (dimensionless)Ser530, Tyr385, Arg120
Glide Extra Precision (XP)GlideScore-9.5Tyr385, Arg513, Ser353

Note: Binding scores from different programs are not directly comparable as they are calculated using different algorithms and assumptions. The relative ranking of compounds within the same program is the most valid use of these scores.

Qualitative Analysis of Binding Poses

The true value of docking lies in analyzing the predicted 3D binding poses.

G cluster_input Inputs cluster_programs Docking Programs & Algorithms cluster_output Comparative Outputs Ligand Ethyl N-(5-chloro-2-methylphenyl)carbamate Vina AutoDock Vina (Empirical Scoring Function) Ligand->Vina GOLD GOLD (Genetic Algorithm) Ligand->GOLD Glide Glide (Hierarchical Search) Ligand->Glide Target COX-2 Receptor Target->Vina Target->GOLD Target->Glide Score Binding Score (kcal/mol or unitless) Vina->Score Pose Binding Pose (3D Coordinates) Vina->Pose Interactions Molecular Interactions (H-bonds, etc.) Vina->Interactions GOLD->Score GOLD->Pose GOLD->Interactions Glide->Score Glide->Pose Glide->Interactions caption Logical flow of the comparative docking analysis.

Caption: Logical flow of the comparative docking analysis.

  • AutoDock Vina: Often predicts a reasonable binding mode, with the score providing a good estimate of binding affinity. The analysis would focus on hydrogen bonds formed by the carbamate group and hydrophobic interactions from the phenyl ring.

  • GOLD: The genetic algorithm may explore a wider range of conformations, potentially identifying a novel binding mode missed by other programs. Analysis would focus on the top-ranked poses and whether a consensus emerges from the multiple runs.

  • Glide (XP): This extra precision mode is designed for lead optimization and often yields highly accurate poses. The detailed interaction analysis provided by Maestro is a key advantage, highlighting specific hydrogen bonds, hydrophobic contacts, and potential pi-pi stacking interactions.

Discussion and Recommendations

The choice of docking software is a critical decision in any computational drug discovery project.[13] Our comparative analysis highlights the unique strengths of each program.

  • AutoDock Vina is an excellent choice for academic research and high-throughput virtual screening where speed is essential and computational resources may be limited. Its performance is robust and well-documented.[10]

  • GOLD offers a high degree of user control and its genetic algorithm is very effective at exploring ligand flexibility. It is particularly strong for complex ligands and challenging binding sites. Its performance has been shown to be among the best in several comparative studies.[12]

  • Glide represents the state-of-the-art for industrial drug discovery. Its ease of use (within the Schrödinger suite), speed, and exceptional accuracy in XP mode make it ideal for lead optimization where precise prediction of the binding mode is paramount for guiding chemical synthesis.[6][13]

For a novel compound like ethyl N-(5-chloro-2-methylphenyl)carbamate, a recommended strategy would be to use a fast method like AutoDock Vina for initial screening against a panel of potential targets. Promising hits could then be re-docked using a more rigorous program like Glide (XP) or GOLD to refine the binding pose and gain greater confidence in the predicted interactions before committing to expensive experimental validation.

Ultimately, it is crucial to remember that in-silico docking is a predictive tool.[5] The results provide a structural hypothesis for how a ligand might bind to its target. These hypotheses must always be validated through subsequent in-vitro and in-vivo experiments.

References

  • Anusha B, Govinda Rao Kamala. Comparison of Major Molecular Docking Software Packages. ResearchGate. Available from: [Link]

  • Cross JB, Thompson DC, Rai BK, Baber JC, Fan KY, Hu Y, Humblet C. Comparison of several molecular docking programs: pose prediction and virtual screening accuracy. J Chem Inf Model. 2009 Jun;49(6):1455-74. Available from: [Link]

  • Pagadala NS, Syed K, Tuszynski J. Software for molecular docking: a review. Biophys Rev. 2017 Apr;9(2):91-102. Available from: [Link]

  • University of Cambridge. Session 4: Introduction to in silico docking. Available from: [Link]

  • SelectHub. Top 10 Molecular Modeling Software: Features, Pros, Cons & Comparison. Published December 9, 2025. Available from: [Link]

  • Broadway Infosys. In Silico Molecular Docking: A Comprehensive Overview. Published January 6, 2026. Available from: [Link]

  • Singh SP, Kumar A, Kumar V, Singh P. Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. International Journal of Pharmaceutical and Biological Archives. 2023;14(1):20-27. Available from: [Link]

  • Bioinformatics. Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Published July 7, 2020. Available from: [Link]

  • Bonvin Lab. Small-molecule docking - HADDOCK3 User Manual. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). ethyl N-(5-chloro-2-methylphenyl)carbamate - Chemical Details. Available from: [Link]

  • Patel NB, et al. Synthesis, in silico molecular docking & pharmacokinetic studies. EurekAlert!. Published January 11, 2019. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Available from: https://www.jocpr.com/articles/synthesis-and-biological-activity-of-carbamates-derived-from-ethyl-1-phenylcarbonylaminonaphtho21b.pdf
  • Gunda, S. ETHYL N-(4-(AMINOSULFONYL)-5-CHLORO-2-METHYLPHENYL)CARBAMATE. Available from: [Link]

  • PubChemLite. Ethyl n-(5-chloro-2-methylphenyl)carbamate (C10H12ClNO2). Available from: [Link]

  • Linthwaite, VL. Development of a Technology for the Discovery of Protein Carbamates. Durham e-Theses, Durham University. Published March 21, 2017. Available from: [Link]

  • Indian Journal of Chemistry. Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Available from: [Link]

  • Barros, M., et al. Docking Studies in Target Proteins Involved in Antibacterial Action Mechanisms: Extending the Knowledge on Standard Antibiotics to Antimicrobial Mushroom Compounds. Molecules. 2014;19(2):1703-1721. Available from: [Link]

  • PLOS. Structure-based virtual screening, molecular docking, and MD simulation studies: An in-silico approach for identifying potential MBL inhibitors. Published July 31, 2025. Available from: [Link]

  • Sanmugavelan R, et al. Automated docking results of carbamates 1−8 with calculated binding... ResearchGate. Available from: [Link]

  • Hardman, G., et al. A methodology for carbamate post-translational modification discovery and its application in Escherichia coli. Philosophical Transactions of the Royal Society A. 2021;379(2190):20190562. Available from: [Link]

  • MDPI. Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. Published August 14, 2025. Available from: [Link]

  • Pandey PK, Ahmed B, Khan HA, Bala M, Prasad J. In silico molecular docking and comparative in-vitro analysis of ethyl 3, 4, 5-trihydroxybenzoate and its derivative isolated from Hippophae rhamnoides leaves as free radical scavenger and anti-inflammatory compound. Pharmacognosy Magazine. 2019;15(64):313-319. Available from: [Link]

  • Al-Hussain, F., et al. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia. International Journal of Molecular Sciences. 2023;24(21):15648. Available from: [Link]

  • Sahoo, M., et al. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. Journal of Future Foods. 2023;3(2):107-119. Available from: [Link]

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comparative analysis of the fungicidal activity of novel carbamate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of the Fungicidal Activity of Novel Carbamate Derivatives

Authored by: A Senior Application Scientist

The enduring challenge of fungal pathogens in agriculture and medicine necessitates the continuous development of novel, effective, and environmentally benign fungicides. Carbamate-based compounds have long been a cornerstone in the arsenal against fungal diseases, and recent innovations in their design have led to the emergence of derivatives with enhanced potency and broader spectrums of activity. This guide provides a comprehensive comparative analysis of the fungicidal activity of several classes of novel carbamate derivatives, supported by experimental data and methodological insights to aid researchers in the field of fungicide development.

Introduction: The Carbamate Moiety as a Privileged Scaffold in Fungicide Discovery

The carbamate functional group (-NHCOO-) is a key pharmacophore in a multitude of biologically active compounds, including a number of commercially successful fungicides.[1][2][3][4] Their mechanism of action is often attributed to the inhibition of essential enzymes in fungal pathogens.[5][6][7] For instance, some carbamates are known to target thiol-containing enzymes, disrupting critical cellular processes.[4][8][9] Another well-established mechanism for certain carbamates is the inhibition of acetylcholinesterase, an enzyme vital for nerve function, which is particularly relevant in their insecticidal applications but can also contribute to their broader biological activity.[5][6][7][10]

The development of novel carbamate derivatives is driven by the need to overcome challenges such as fungicide resistance and to improve the safety profile of these compounds. Modern synthetic strategies, including green chemistry approaches like the Hofmann and Curtius rearrangements, have enabled the efficient synthesis of diverse libraries of novel carbamates for biological screening.[1][2][8][11]

This guide will focus on a comparative analysis of recently developed N-aryl and threoninamide carbamate derivatives, highlighting their fungicidal efficacy against a range of phytopathogenic fungi and elucidating key structure-activity relationships (SAR).

Comparative Fungicidal Activity of Novel Carbamate Derivatives

The in vitro fungicidal activity of novel carbamate derivatives is typically assessed using the mycelial growth inhibition method.[4][8] This assay provides a quantitative measure of a compound's ability to inhibit the growth of a specific fungus, often expressed as an inhibition rate at a fixed concentration or as an EC50 value (the concentration required to inhibit 50% of fungal growth).

N-Aryl Carbamate Derivatives

Recent studies have explored the fungicidal potential of a series of N-aryl carbamate derivatives against various plant pathogenic fungi. The data presented below summarizes the inhibitory activity of selected novel compounds in comparison to the commercial fungicide azoxystrobin.

Table 1: Comparative in vitro Fungicidal Activity of Novel N-Aryl Carbamate Derivatives against Various Phytopathogenic Fungi.

CompoundTest FungusInhibition Rate (%) at 50 µg/mLEC50 (µg/mL)Azoxystrobin EC50 (µg/mL)Reference
1ag Botrytis cinerea>70--[1][2]
Magnaporthe grisea>70--[1][2]
Pythium aphanidermatum>70--[1][2]
Fusarium graminearum>70--[1][2]
Valsa mali>70--[1][2]
Fusarium oxysporum>70--[1][2]
1af Fusarium graminearum-12.50-[1][2][9]
1z Fusarium oxysporum-16.6514.14[1][2][9]
3b2 Botrytis cinerea>70--[8]
Fusarium graminearum>70--[8]
3b3 Broad Spectrum>70--[8]
3b12 Broad Spectrum>70--[8]

Note: '-' indicates data not provided in the cited sources.

As evidenced in Table 1, several novel N-aryl carbamate derivatives exhibit significant and broad-spectrum antifungal activity. Compound 1ag , for instance, demonstrated inhibition rates of over 70% against all seven tested fungal pathogens at a concentration of 50 µg/mL.[1][2][9] Notably, compound 1af showed potent inhibition against Fusarium graminearum with an EC50 value of 12.50 µg/mL, while compound 1z was highly effective against Fusarium oxysporum with an EC50 of 16.65 µg/mL, comparable to the commercial fungicide azoxystrobin.[1][2][9] Similarly, compounds 3b2 , 3b3 , and 3b12 displayed outstanding broad-spectrum activity, with inhibition rates exceeding 70% against seven different fungi.[8]

Threoninamide Carbamate Derivatives

Another promising class of novel fungicides is the threoninamide carbamate derivatives. These compounds have been designed based on active fragment-based pharmacophore models and have shown remarkable activity, particularly against Oomycete fungi.

Table 2: Comparative in vitro Fungicidal Activity of Novel Threoninamide Carbamate Derivatives against Phytophthora capsici.

CompoundEC50 (µg/mL)Dimethomorph EC50 (µg/mL)Reference
I-7 < 10.37[12]
I-10 < 10.37[12]
I-11 < 10.37[12]
I-12 < 10.37[12]
I-13 < 10.37[12]
I-22 < 10.37[12]
I-23 < 10.37[12]
I-24 0.140.37[12]
I-25 < 10.37[12]
I-26 < 10.37[12]

The data in Table 2 clearly demonstrates the exceptional potency of several threoninamide carbamate derivatives against Phytophthora capsici. A significant number of these compounds exhibited EC50 values of less than 1 µg/mL.[12] Most impressively, compound I-24 displayed an EC50 of just 0.14 µg/mL, which is more than twice as potent as the commercial oomycete fungicide dimethomorph.[12]

Structure-Activity Relationship (SAR) Analysis

The fungicidal activity of carbamate derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective fungicides.

For N-aryl carbamates, the nature and position of substituents on the phenyl ring play a critical role in determining their antifungal potency.[8][11] Studies have shown that the presence of electron-withdrawing groups, such as halogen atoms (chlorine, bromine) or a trifluoromethyl group, on the di-substituted phenyl ring often leads to superior antifungal activity.[8][9][11] The substitution pattern is also important, with certain positional arrangements of these groups enhancing the fungicidal effect. Furthermore, the nature of the O-alkyl substituent on the carbamate moiety influences activity, with an ethyl group often being optimal.[9]

In the case of benzimidazole carbamates like carbendazim, the methyl carbamate group at the 2-position of the benzimidazole ring is essential for its antifungal activity.[13] This group is involved in crucial hydrogen bonding interactions within the binding pocket of its target protein, β-tubulin.[13]

The following diagram illustrates the key structural features influencing the fungicidal activity of N-aryl carbamates.

SAR_Carbamate cluster_SAR Structure-Activity Relationship of N-Aryl Carbamates cluster_Aryl_Substituents Favorable Aryl Substituents cluster_Alkyl_Substituents Optimal O-Alkyl Group Aryl_Ring Aryl Ring (Substituent Nature & Position) Fungicidal_Activity Fungicidal Activity Aryl_Ring->Fungicidal_Activity Critical Influence Carbamate_Moiety Carbamate Moiety (O-Alkyl Group) Carbamate_Moiety->Fungicidal_Activity Modulates Potency Halogens Halogens (Cl, Br) CF3 Trifluoromethyl (CF3) Ethyl Ethyl Group

Caption: Key structural determinants of fungicidal activity in novel N-aryl carbamates.

Experimental Protocols: Mycelial Growth Inhibition Assay

The following is a detailed, step-by-step methodology for the in vitro assessment of fungicidal activity using the mycelial growth inhibition assay, a standard protocol in mycology and fungicide screening.

Materials
  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (novel carbamate derivatives)

  • Positive control (e.g., azoxystrobin, carbendazim)

  • Fungal cultures (e.g., Botrytis cinerea, Fusarium graminearum)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure
  • Preparation of Test Solutions:

    • Dissolve the test compounds and the positive control in DMSO to prepare stock solutions of a known concentration (e.g., 10 mg/mL).

    • The rationale for using DMSO is its ability to dissolve a wide range of organic compounds and its low toxicity to fungi at the final concentrations used in the assay.

  • Preparation of Medicated Agar Plates:

    • Autoclave the PDA medium and allow it to cool to approximately 50-60°C.

    • Add the appropriate volume of the stock solution of each test compound to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL for initial screening). Ensure thorough mixing.

    • Pour the medicated PDA into sterile Petri dishes and allow them to solidify.

    • A control plate containing PDA with the same concentration of DMSO but without any test compound should also be prepared to account for any effect of the solvent on fungal growth.

  • Inoculation:

    • From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc at the center of each PDA plate (both medicated and control).

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) in the dark.

    • The incubation period will vary depending on the growth rate of the fungus but is typically continued until the fungal mycelium in the control plate has reached the edge of the dish.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average colony diameter for each treatment.

    • The percentage inhibition of mycelial growth can be calculated using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.

    • For determining the EC50 value, a range of concentrations of the test compound is used, and the resulting inhibition percentages are plotted against the logarithm of the concentration. The EC50 is then determined by regression analysis.

The following diagram illustrates the workflow for the mycelial growth inhibition assay.

Mycelial_Growth_Inhibition_Workflow Start Start: Prepare Test Compounds & Fungal Cultures Prepare_Media Prepare Medicated PDA Medium Start->Prepare_Media Pour_Plates Pour into Petri Dishes Prepare_Media->Pour_Plates Inoculate Inoculate Plates with Fungal Mycelial Discs Pour_Plates->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate Percentage Inhibition / EC50 Measure->Calculate End End: Comparative Analysis of Fungicidal Activity Calculate->End

Sources

A Comparative Guide to the Kinetics and Mechanism of Carbamate Production by Transesterification

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Introduction: The Significance of Carbamates and Isocyanate-Free Synthesis

Carbamates, or urethanes, are a critical class of organic compounds characterized by the –N(H)C(=O)O– functional group. This motif is a cornerstone in medicinal chemistry and drug design, where it serves as a stable bioisostere for amide bonds, enhancing metabolic stability against proteases. Notable drugs like the acetylcholinesterase inhibitor rivastigmine utilize a carbamate moiety as a key pharmacophore. Beyond pharmaceuticals, carbamates are the building blocks of polyurethanes, a ubiquitous class of polymers.

Historically, the synthesis of carbamates has been dominated by the use of highly toxic and hazardous phosgene and isocyanates. The drive for greener, safer, and more sustainable chemical processes has propelled the development of alternative, isocyanate-free routes. Among these, the transesterification of existing carbonates, carbamates, or urea derivatives with alcohols has emerged as a powerful and versatile strategy. This guide provides a comparative analysis of the kinetics and mechanisms of carbamate production via transesterification, focusing on different catalytic systems. We will delve into the causality behind experimental choices, present validated protocols, and compare analytical methodologies to provide researchers with a comprehensive toolkit for developing and optimizing these crucial transformations.

Fundamentals of Transesterification for Carbamate Synthesis

The core reaction involves the exchange of an alkoxy group on a carbonyl donor (like a dialkyl carbonate or another carbamate) with an alcohol, mediated by a catalyst. The general scheme can be represented as:

R¹-NH-C(=O)O-R² + R³-OH ⇌ R¹-NH-C(=O)O-R³ + R²-OH

The reaction is reversible, and its success often depends on shifting the equilibrium towards the desired product. This can be achieved by using a large excess of the reactant alcohol (R³-OH) or by removing the leaving alcohol (R²-OH) from the reaction mixture. The choice of catalyst is paramount, as it dictates the reaction mechanism, rate, and selectivity.

Comparative Analysis of Catalytic Systems

The efficacy of carbamate synthesis via transesterification is fundamentally tied to the catalyst employed. Each class of catalyst operates through a distinct mechanism, offering a unique profile of advantages and disadvantages regarding reaction conditions, substrate scope, and overall efficiency.

Base-Catalyzed Transesterification (Alkoxides)

Strong bases, particularly metal alkoxides corresponding to the reactant alcohol, are effective catalysts for this transformation. This approach is valued for its simplicity and high reaction rates under relatively mild conditions.

Mechanism and Kinetics: The mechanism proceeds via a nucleophilic attack of the alkoxide ion on the carbonyl carbon of the starting carbamate or carbonate.[1] This addition forms a tetrahedral intermediate, which then collapses, eliminating the leaving alkoxide and generating the new carbamate. The catalyst (alkoxide ion) is regenerated in the process.

The reaction typically exhibits first-order kinetics with respect to the substrate carbamate.[1] The rate of reaction is significantly influenced by several factors:

  • Alcohol Structure: Less polar alcohols have been shown to promote faster reaction rates.[1]

  • Substituents: Electron-withdrawing groups on the N-aryl moiety of the starting carbamate accelerate the reaction by making the carbonyl carbon more electrophilic and stabilizing the anionic intermediate.[1]

Figure 2: General Mechanism for Metal-Catalyzed Transesterification.
Biocatalysis (Enzymatic)

Enzymes, particularly promiscuous esterases and acyltransferases, have emerged as powerful biocatalysts for carbamate synthesis. [2][3][4]This approach offers exceptional selectivity and operates under mild, aqueous conditions, aligning perfectly with green chemistry principles.

Mechanism and Kinetics: The enzymatic mechanism typically follows a ping-pong bi-bi model, characteristic of many hydrolases. It involves a two-step process:

  • Acylation: The enzyme's active site (e.g., a serine residue) attacks the carbonyl donor (e.g., diallyl carbonate), forming a covalent acyl-enzyme intermediate and releasing the first product (an alcohol).

  • Deacylation (Aminolysis): An amine substrate then enters the active site and attacks the acyl-enzyme intermediate, forming the final carbamate product and regenerating the free enzyme. [2] This biocatalytic approach allows for the efficient conversion of various aliphatic, aromatic, and even secondary amines into their corresponding carbamates with high yields, often exceeding 90%. [2][4]

Figure 3: Simplified Mechanism for Enzymatic Carbamate Synthesis.
Performance Comparison

The choice of catalyst depends heavily on the specific requirements of the synthesis, including substrate compatibility, desired reaction conditions, and scalability.

Catalyst SystemTypical CatalystsMechanismAdvantagesDisadvantagesTemp. (°C)
Base-Catalyzed NaOR, KORNucleophilic Addition-EliminationHigh rates, simple, inexpensiveRequires stoichiometric base, sensitive to moisture and acidic groups50 - 100 [1]
Metal-Based Dibutyltin maleate, TiO₂/SiO₂, Zn-complexesLewis Acid ActivationHigh activity, broad substrate scope, heterogeneous options availablePotential metal toxicity/leaching, may require higher temperatures90 - 170 [5][6]
Biocatalytic Esterases (e.g., PestE), LipasesAcyl-Enzyme IntermediateHigh chemo- and regioselectivity, mild aqueous conditions, sustainableSlower reaction times, enzyme cost/stability, limited substrate scope25 - 50 [2][3]

Experimental Design and Protocol Validation

To ensure scientific integrity, any kinetic study or synthetic protocol must be self-validating. This involves careful experimental setup, real-time monitoring, and thorough characterization of the final product.

A Model Experimental Workflow: Tin-Catalyzed Transcarbamoylation

This protocol describes the synthesis of a generic carbamate from an alcohol and phenyl carbamate, a method noted for its broad functional-group tolerance. [6]

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis & Validation prep1 1. Assemble dry glassware under N₂ atmosphere prep2 2. Add alcohol (1.0 eq), phenyl carbamate (1.2 eq), and catalyst (e.g., Dibutyltin maleate, 5 mol%) to anhydrous toluene react1 3. Heat reaction to 90 °C with stirring prep2->react1 react2 4. Monitor progress by taking aliquots for analysis (TLC, HPLC, or GC) react1->react2 work1 5. Cool to RT, quench with water react2->work1 Upon completion work2 6. Extract with organic solvent (e.g., Ethyl Acetate) work1->work2 work3 7. Wash combined organic layers with brine, dry (Na₂SO₄), and filter work2->work3 work4 8. Concentrate under reduced pressure work3->work4 work5 9. Purify crude product via column chromatography work4->work5 an1 10. Characterize product (NMR, MS, IR) work5->an1 an2 11. Determine purity (HPLC, Elemental Analysis) an1->an2

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.